Product packaging for N-2-adamantyl-3,5-dimethylbenzamide(Cat. No.:)

N-2-adamantyl-3,5-dimethylbenzamide

Cat. No.: B5780400
M. Wt: 283.4 g/mol
InChI Key: BSQBATKONDIUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-2-adamantyl-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.193614421 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO B5780400 N-2-adamantyl-3,5-dimethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-11-3-12(2)5-17(4-11)19(21)20-18-15-7-13-6-14(9-15)10-16(18)8-13/h3-5,13-16,18H,6-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQBATKONDIUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-2-adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for N-2-adamantyl-3,5-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. The document outlines a primary two-step synthetic route, commencing with the preparation of 3,5-dimethylbenzoyl chloride, followed by its reaction with 2-aminoadamantane. An alternative one-pot synthesis is also discussed.

Core Synthesis Pathway

The principal synthesis strategy involves a classic acid chloride-amine coupling reaction, a robust and widely utilized method for amide bond formation. The pathway is comprised of two key stages:

  • Synthesis of 3,5-dimethylbenzoyl chloride: 3,5-dimethylbenzoic acid is converted to its more reactive acid chloride derivative using thionyl chloride.

  • Amide Formation: The synthesized 3,5-dimethylbenzoyl chloride is then reacted with 2-aminoadamantane to yield the target molecule, this compound.

The adamantane moiety is a significant pharmacophore in medicinal chemistry, known to impart favorable properties such as lipophilicity and metabolic stability to drug candidates.[1] Derivatives of adamantane have shown a range of biological activities, including antiviral and antimicrobial effects.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Physicochemical Properties of Key Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
3,5-Dimethylbenzoic AcidC₉H₁₀O₂150.17166-169276
Thionyl ChlorideSOCl₂118.97-104.576
3,5-Dimethylbenzoyl chlorideC₉H₉ClO168.62N/A103-104 (at 15 mmHg)
2-AminoadamantaneC₁₀H₁₇N151.25206-208N/A
This compoundC₁₉H₂₅NO283.41N/AN/A

Table 2: Expected Reaction Yields

Reaction StepProductTypical Yield (%)
Synthesis of 3,5-dimethylbenzoyl chloride3,5-dimethylbenzoyl chloride>98[5][6]
Amide formationThis compound70-90[7]

Experimental Protocols

Step 1: Synthesis of 3,5-dimethylbenzoyl chloride

This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[5][6][8]

Materials:

  • 3,5-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid and toluene.

  • Stir the mixture at room temperature to form a suspension.

  • Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the suspension at room temperature. The addition can be done dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (around 80°C) and maintain for 2-3 hours.[5][6] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The crude 3,5-dimethylbenzoyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]

Step 2: Synthesis of this compound

This procedure follows the general principles of the Schotten-Baumann reaction for amide synthesis.[9][]

Materials:

  • 3,5-dimethylbenzoyl chloride (from Step 1)

  • 2-aminoadamantane

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminoadamantane in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a slight excess (approximately 1.1 to 1.2 molar equivalents) of a non-nucleophilic base, such as triethylamine, to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dissolve 3,5-dimethylbenzoyl chloride in anhydrous DCM and add it to the dropping funnel.

  • Add the 3,5-dimethylbenzoyl chloride solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-16 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Alternative Synthesis Pathway: One-Pot Amide Coupling

An alternative approach involves the direct coupling of 3,5-dimethylbenzoic acid with 2-aminoadamantane using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][11] This method avoids the isolation of the acyl chloride intermediate.

Brief Protocol:

  • Dissolve 3,5-dimethylbenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add the coupling agent (e.g., EDC, ~1.2 equivalents) and an activator (e.g., HOBt, ~1.2 equivalents).

  • Add 2-aminoadamantane to the mixture.

  • Add a non-nucleophilic base (e.g., DIPEA, ~2-3 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and purification would be similar to the acid chloride method, with specific modifications to remove the urea byproduct from the coupling agent.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation A 3,5-Dimethylbenzoic Acid B 3,5-Dimethylbenzoyl Chloride A->B + SOCl₂ Toluene, Reflux D This compound B->D C 2-Aminoadamantane C->D + Et₃N DCM, 0°C to RT

Caption: Synthesis pathway for this compound.

Experimental_Workflow start Start dissolve_amine Dissolve 2-aminoadamantane and Et₃N in DCM start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_acyl_chloride Add 3,5-dimethylbenzoyl chloride solution dropwise cool->add_acyl_chloride react Stir at RT for 8-16h add_acyl_chloride->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with dilute HCl, NaHCO₃, and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for the amide formation step.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Adamantyl-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure. The incorporation of an adamantyl moiety into a molecule can enhance its therapeutic potential by improving its pharmacokinetic and pharmacodynamic properties.[1][2] Benzamides, on the other hand, are a well-established class of compounds with a wide range of biological activities.[3] The combination of these two pharmacophores in N-adamantyl-benzamide derivatives presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a summary of the known physicochemical properties, synthetic methodologies, and potential biological relevance of this class of compounds, with a focus on data extrapolated from close analogs of N-2-adamantyl-3,5-dimethylbenzamide.

Physicochemical Properties

The physicochemical properties of N-adamantyl-benzamide derivatives are crucial for understanding their behavior in biological systems. While specific data for this compound is unavailable, the properties of related compounds provide a reasonable estimation.

Table 1: Physicochemical Properties of N-(2-adamantyl)benzamide

PropertyValueReference
Molecular FormulaC17H21NO[4]
Molecular Weight255.36 g/mol [4]
Monoisotopic Mass255.16231 Da[4]
Predicted XlogP3.6[4]

Table 2: Physicochemical Properties of N,N-Dimethylbenzamide

PropertyValueReference
Molecular FormulaC9H11NO[5]
Molecular Weight149.19 g/mol
Melting Point43-45 °C
Boiling Point132-133 °C at 15 mmHg
FormSolid

The adamantyl group is known to significantly increase the lipophilicity of a molecule, which would be reflected in a higher XlogP value for this compound compared to N,N-dimethylbenzamide. The dimethyl substitution on the benzene ring would also contribute to a slight increase in lipophilicity and molecular weight.

Experimental Protocols

The synthesis of N-adamantyl-benzamides typically involves the coupling of an adamantylamine with a substituted benzoic acid or its corresponding acyl chloride. The following sections detail generalized experimental protocols based on the synthesis of related compounds.

1. Synthesis of N-(1-adamantylcarbamothioyl)benzamides

A common synthetic route involves the reaction of a substituted benzoic acid with a coupling agent, followed by the addition of 1-aminoadamantane.[6]

  • Materials: Substituted benzoic acid, 1,1'-carbonyldiimidazole (CDI), 1-aminoadamantane, acetonitrile (anhydrous).

  • Procedure:

    • A solution of the substituted benzoic acid (1 equivalent) in anhydrous acetonitrile is prepared.

    • 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for one hour.

    • 1-aminoadamantane (1 equivalent) is then added, and the reaction mixture is stirred for an additional 24 hours at room temperature.

    • The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired N-(1-adamantylcarbamothioyl)benzamide.[6]

2. Characterization Methods

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[2][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H bonds.[6]

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the compound.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound.[3]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, adamantane-containing benzamides have been investigated for various therapeutic applications.

Adamantane derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of the adamantane moiety can enhance the lipophilicity of the parent molecule, potentially leading to improved cell membrane permeability and target engagement.[2]

One notable target for adamantyl-benzamide derivatives is the P2X7 receptor , an ATP-gated ion channel involved in inflammation and pain.[7][8] N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) has been characterized as a potent P2X7 receptor antagonist.[7][8] Antagonism of the P2X7 receptor can modulate downstream signaling pathways, leading to anti-inflammatory and analgesic effects.

Below is a conceptual diagram illustrating a potential workflow for the synthesis and characterization of N-adamantyl-benzamide derivatives and a diagram representing the antagonistic action on the P2X7 receptor.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Substituted Benzoic Acid, Adamantylamine) reaction Coupling Reaction (e.g., with CDI) start->reaction product Crude Product reaction->product purification Recrystallization or Column Chromatography product->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental final_product Pure N-Adamantyl-Benzamide nmr->final_product ftir->final_product ms->final_product elemental->final_product

Caption: General workflow for the synthesis and characterization of N-adamantyl-benzamides.

P2X7_Antagonism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Ion_Flux Ion Flux (Ca2+, Na+) P2X7->Ion_Flux Leads to ATP ATP ATP->P2X7 Activates Antagonist N-Adamantyl-Benzamide (Antagonist) Antagonist->P2X7 Blocks Inflammasome NLRP3 Inflammasome Activation Ion_Flux->Inflammasome IL1b IL-1β Release Inflammasome->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Antagonistic effect of N-adamantyl-benzamide on the P2X7 receptor signaling pathway.

Conclusion

While direct experimental data on this compound remains elusive, the analysis of structurally related compounds provides a solid foundation for predicting its physicochemical properties and potential biological activities. The synthetic routes are generally straightforward, and the established characterization techniques are applicable. The potential for N-adamantyl-benzamides to act as modulators of targets such as the P2X7 receptor highlights their promise in the development of new therapeutics for inflammatory and pain-related disorders. Further research is warranted to synthesize and characterize this compound to fully elucidate its properties and therapeutic potential.

References

An In-depth Technical Guide on the Crystal Structure Determination of N-2-adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of N-2-adamantyl-3,5-dimethylbenzamide has not been publicly deposited in crystallographic databases. This guide, therefore, provides a comprehensive overview of the methodologies that would be employed to determine its crystal structure, using data from structurally related compounds for illustrative purposes.

Introduction

This compound is a molecule of interest due to the combination of the rigid, lipophilic adamantyl cage and the substituted benzamide moiety. The adamantane group is a common pharmacophore known to influence the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. The precise three-dimensional arrangement of atoms in the crystalline state is crucial for understanding its intermolecular interactions, predicting its behavior in biological systems, and for rational drug design. This document outlines the experimental procedures for determining the single-crystal X-ray structure of this compound.

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound would typically involve the following key steps: synthesis and purification, crystallization, single-crystal X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Purification

The synthesis of this compound would first be performed, likely through the reaction of 3,5-dimethylbenzoyl chloride with 2-aminoadamantane. The crude product would then be purified using techniques such as column chromatography or recrystallization to achieve a high purity suitable for single crystal growth.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. A variety of crystallization techniques would be systematically employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The following tables present crystallographic data for a structurally related compound, N-(3,5-Dimethylphenyl)-2-methylbenzamide, to illustrate the typical format for data presentation.

Table 1: Crystal Data and Structure Refinement for a Related Compound
ParameterValue for N-(3,5-Dimethylphenyl)-2-methylbenzamide[1]
Empirical formulaC₁₆H₁₇NO
Formula weight239.31
Temperature295 K
WavelengthMo Kα radiation
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5174 (5) Å
b = 14.9616 (7) Å
c = 8.9209 (4) Å
β = 105.373 (4)°
Volume1353.54 (11) ų
Z4
Calculated density1.174 Mg/m³
Absorption coefficient0.07 mm⁻¹
Crystal size0.54 × 0.08 × 0.04 mm
Table 2: Selected Bond Lengths and Angles for a Related Compound
Bond/AngleLength (Å) / Angle (°) for N-(3,5-Dimethylphenyl)-2-methylbenzamide[1]
C=OData not explicitly provided in abstract
N-C(amide)Data not explicitly provided in abstract
Dihedral angle (amide plane - ring 1)41.8 (2)°
Dihedral angle (amide plane - ring 2)29.0 (2)°
Dihedral angle (ring 1 - ring 2)69.5 (1)°

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Crystal_Structure_Workflow Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration, Scaling) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Model Validation & Deposition Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A flowchart illustrating the major steps involved in determining the crystal structure of a small molecule.

References

Elucidation of the Chemical Structure of N-2-Adamantyl-3,5-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of N-2-adamantyl-3,5-dimethylbenzamide, a novel compound with potential applications in medicinal chemistry. Due to the absence of existing literature on this specific molecule, this guide outlines a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential biological relevance based on the known properties of its constituent chemical moieties.

Proposed Synthesis

The synthesis of this compound can be achieved through a nucleophilic acyl substitution reaction. This involves the reaction of 2-aminoadamantane with 3,5-dimethylbenzoyl chloride. The lone pair of electrons on the nitrogen atom of 2-aminoadamantane acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. This is a common and effective method for the formation of amide bonds.[1][2]

Experimental Protocol: Synthesis of this compound

  • Preparation of 3,5-Dimethylbenzoyl Chloride: 3,5-dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene.[3][4][5][6] The reaction mixture is typically heated to reflux to ensure complete conversion.[3][4][5][6] After the reaction, excess thionyl chloride and the solvent are removed under reduced pressure to yield crude 3,5-dimethylbenzoyl chloride, which can be purified by distillation.[3][4][5]

  • Amide Formation: 2-aminoadamantane is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, along with a non-nucleophilic base like triethylamine or pyridine. The solution is cooled in an ice bath.

  • Reaction: A solution of 3,5-dimethylbenzoyl chloride in the same solvent is added dropwise to the cooled solution of 2-aminoadamantane with constant stirring. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

  • Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water. The organic layer is separated, washed sequentially with dilute acid, dilute base, and brine, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is removed in vacuo to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Proposed Synthetic Workflow:

G cluster_0 Preparation of 3,5-Dimethylbenzoyl Chloride cluster_1 Amide Synthesis 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid Reaction1 Reflux in Inert Solvent 3,5-Dimethylbenzoic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 3,5-Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoyl Chloride Reaction1->3,5-Dimethylbenzoyl_Chloride Reaction2 Nucleophilic Acyl Substitution 3,5-Dimethylbenzoyl_Chloride->Reaction2 2-Aminoadamantane 2-Aminoadamantane 2-Aminoadamantane->Reaction2 Base Base (e.g., Triethylamine) Base->Reaction2 This compound This compound Reaction2->this compound

Caption: Proposed synthesis of this compound.

Chemical Structure and Spectroscopic Data Elucidation

The chemical structure of this compound consists of a 2-adamantyl group linked via a nitrogen atom to the carbonyl group of a 3,5-dimethylbenzoyl moiety.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2m3HAromatic protons (benzoyl ring)
~6.8s1HAromatic proton (benzoyl ring, between methyl groups)
~4.0 - 3.8m1HN-CH proton (adamantyl)
~2.3s6HMethyl protons (benzoyl ring)
~2.2 - 1.5m14HAdamantyl protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~166C=O (amide)
~138Aromatic C-CH₃
~135Aromatic C-H
~133Aromatic C-H
~124Aromatic C-H
~55N-CH (adamantyl)
~38 - 27Adamantyl carbons
~21Methyl carbons

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3050Aromatic C-H stretch
~2920, 2850Aliphatic C-H stretch (adamantyl)
~1640C=O stretch (Amide I band)[7][8]
~1550N-H bend (Amide II band)[7]

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
[M]+Molecular ion
[M - C₁₀H₁₅]+Loss of adamantyl group
135Adamantyl cation[9][10][11]
1333,5-dimethylbenzoyl cation

Potential Biological Activity and Significance

While the biological activity of this compound has not been reported, the presence of the adamantane and 3,5-dimethylbenzoyl moieties suggests potential pharmacological relevance.

  • Adamantane Derivatives: The adamantane cage is a well-known pharmacophore, prized for its lipophilic nature which can enhance drug-like properties such as oral bioavailability and metabolic stability.[12] Adamantane-containing compounds have shown a wide range of biological activities, including antiviral, and as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[12][13] A series of adamantyl amides have been investigated as 11β-HSD1 inhibitors.[13]

  • 3,5-Dimethylphenyl Moiety: The 3,5-dimethylphenyl group is present in various biologically active molecules. For instance, 3,5-dimethylphenol has been studied in the context of xenobiotic metabolism.[14] The substitution pattern on the phenyl ring can significantly influence the pharmacological profile of a compound.

The combination of the bulky, lipophilic adamantane group with the substituted aromatic ring in this compound presents an interesting scaffold for drug discovery. It is plausible that this compound could exhibit inhibitory activity against various enzymes or receptors, and its pharmacokinetic properties may be favorable for in vivo applications. Further research is warranted to synthesize and evaluate the biological activities of this novel chemical entity.

Logical Relationship of Structural Features to Potential Activity:

G Molecule This compound Adamantyl Adamantyl Moiety Molecule->Adamantyl Dimethylbenzoyl 3,5-Dimethylbenzoyl Moiety Molecule->Dimethylbenzoyl Lipophilicity Increased Lipophilicity Adamantyl->Lipophilicity Stability Metabolic Stability Adamantyl->Stability Bioactivity Potential Biological Activity (e.g., enzyme inhibition) Dimethylbenzoyl->Bioactivity Pharmacokinetics Favorable Pharmacokinetics Lipophilicity->Pharmacokinetics Stability->Pharmacokinetics Pharmacokinetics->Bioactivity

Caption: Structure-activity relationship hypothesis.

References

Initial Biological Screening of N-2-adamantyl-3,5-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on the specific biological screening of N-2-adamantyl-3,5-dimethylbenzamide is limited. This guide is a representative framework based on the established screening methodologies for structurally related adamantane-benzamide derivatives and other adamantane-containing compounds. The experimental protocols, data, and pathways described herein are illustrative and intended to provide a technical template for the initial biological evaluation of this class of molecules.

Introduction

Adamantane derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties. The adamantyl moiety, a rigid and lipophilic cage-like hydrocarbon, is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. Benzamides also represent a significant scaffold in drug discovery. This document outlines a representative initial biological screening cascade for this compound, a compound combining these two key pharmacophores. The primary objectives of this initial screening are to assess its cytotoxicity, identify potential biological targets, and elucidate its preliminary mechanism of action.

Preliminary Cytotoxicity Assessment

A crucial first step in the evaluation of any novel compound is to determine its cytotoxic profile across various cell lines. This helps to establish a therapeutic window and identify potential for non-specific toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer) and a non-cancerous cell line (e.g., L929 - murine fibroblast) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, is kept below 0.5%. Cells are treated with the compound dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following table summarizes hypothetical IC50 values for this compound against a panel of cell lines.

Cell LineCell TypeRepresentative IC50 (µM)
A549Human Lung Carcinoma> 100
HeLaHuman Cervical Cancer> 100
L929Murine Fibroblast> 100

Note: These are hypothetical values. Actual experimental results would be required.

Target-Based Screening & Mechanism of Action

Based on the activities of structurally similar N-adamantyl benzamides, a plausible screening strategy would involve investigating targets associated with inflammation and neurotransmission.

3.1.1 Cannabinoid Receptor 2 (CB2R) and Fatty Acid Amide Hydrolase (FAAH) Pathway

N-(1-Adamantyl)benzamides have been identified as dual modulators of the CB2 receptor and FAAH, which are key components of the endocannabinoid system involved in regulating inflammation.[1][2] Activation of CB2R and inhibition of FAAH can lead to a synergistic anti-inflammatory effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor AC Adenylyl Cyclase CB2R->AC Inhibits FAAH FAAH Anandamide_degraded Degraded Anandamide FAAH->Anandamide_degraded Degrades cAMP ↓ cAMP AC->cAMP AntiInflammatory Anti-inflammatory Response cAMP->AntiInflammatory Compound N-2-adamantyl- 3,5-dimethylbenzamide Compound->CB2R Agonist Compound->FAAH Inhibitor Anandamide Anandamide Anandamide->FAAH Substrate

Caption: Dual modulation of CB2R and FAAH pathways.

3.1.2 Toll-Like Receptor 4 (TLR4) - NF-κB Signaling Pathway

Some adamantane derivatives have been shown to suppress inflammation by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[3] This pathway is a key regulator of the innate immune response and is often dysregulated in inflammatory diseases.

G Compound N-2-adamantyl- 3,5-dimethylbenzamide TLR4 TLR4 Compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: Inhibition of the TLR4-NF-κB signaling cascade.

This assay determines the functional activity of the compound at the CB2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: A stable cell line expressing the human CB2 receptor (e.g., CHO-K1 cells) is used.

  • Cell Seeding: Cells are plated in a 96-well plate and grown to confluence.

  • Assay Protocol:

    • Cells are washed with assay buffer.

    • Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are treated with forskolin (an adenylyl cyclase activator) along with varying concentrations of this compound or a known CB2R agonist (e.g., JWH-133) as a positive control.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The results are expressed as a percentage of the maximal response induced by the reference agonist. The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.

This table presents hypothetical data from target-based assays.

AssayTargetParameterRepresentative Value
Radioligand BindingCB2 ReceptorKi (nM)150
cAMP Functional AssayCB2 ReceptorEC50 (nM)125
Enzyme InhibitionFAAHIC50 (µM)5.2

Note: These are hypothetical values. Actual experimental results would be required.

Overall Experimental Workflow

The initial biological screening follows a logical progression from broad cytotoxicity testing to more specific target-based assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action A Compound Synthesis (this compound) B Cytotoxicity Profiling (e.g., MTT Assay across 3 cell lines) A->B C Target-Based Assays (e.g., CB2R, FAAH) B->C D Phenotypic Screening (e.g., Anti-inflammatory assays) B->D E Signaling Pathway Analysis (e.g., Western Blot for NF-κB) C->E F Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) D->F Result Go / No-Go Decision for Lead Optimization E->Result F->Result

Caption: General workflow for initial biological screening.

Conclusion

This technical guide provides a comprehensive, albeit representative, framework for the initial biological screening of this compound. The proposed workflow begins with essential cytotoxicity testing to ensure a viable safety profile. Subsequently, drawing from the established pharmacology of related adamantane-benzamides, it prioritizes the investigation of key anti-inflammatory targets such as the CB2 receptor and FAAH enzyme, as well as the TLR4-NF-κB signaling pathway. The successful execution of these assays would yield crucial data on the compound's potency, efficacy, and mechanism of action, thereby informing the decision to advance it to further lead optimization and preclinical development.

References

N-2-adamantyl-3,5-dimethylbenzamide: An Analysis of Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific experimental data on the solubility and stability of N-2-adamantyl-3,5-dimethylbenzamide. This suggests that the compound may be a novel entity, has been studied in proprietary research not available in the public domain, or is not indexed under this specific nomenclature. In the absence of direct experimental values, this guide will provide a theoretical assessment of its likely physicochemical properties based on the well-established characteristics of its constituent chemical moieties: the adamantyl group and the N-substituted benzamide core.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this compound, featuring a bulky, lipophilic adamantyl group, is expected to dominate its solubility characteristics.

General Predictions:

  • Aqueous Solubility: The adamantane cage is exceptionally lipophilic, a property known to significantly decrease water solubility.[1][2][3][4] It is therefore anticipated that this compound will exhibit very low solubility in aqueous media , such as water and physiological buffers.

  • Organic Solvent Solubility: Conversely, the compound is predicted to be readily soluble in a range of non-polar and polar aprotic organic solvents . This is a common characteristic of adamantane-containing molecules.[1] Solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very LowThe highly lipophilic nature of the adamantyl group will limit interaction with polar water molecules.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the amide portion of the molecule.
Non-Polar Aprotic Dichloromethane, THFHighThe lipophilic adamantyl and dimethylphenyl groups will readily interact with these solvents.
Polar Protic Ethanol, MethanolModerateThe hydrogen bonding capability of the amide may allow for some interaction, but the large lipophilic portion will be a limiting factor.

Predicted Stability Profile

The stability of a pharmaceutical compound is paramount, ensuring its integrity during storage and administration. The inherent chemical robustness of the adamantane and benzamide moieties suggests that this compound is likely a stable molecule under typical conditions.

General Predictions:

  • Thermal Stability: Adamantane itself is known for its high thermal and oxidative stability.[5] This property is often conferred to molecules containing this group. Therefore, this compound is expected to be thermally stable.

  • pH Stability: The amide bond is the most likely site of degradation. Under strongly acidic or basic conditions, hydrolysis of the amide bond can occur, yielding 3,5-dimethylbenzoic acid and 2-aminoadamantane. However, amides are generally stable at neutral pH. The steric hindrance provided by the bulky adamantyl group may also offer some protection against hydrolysis.

  • Metabolic Stability: The adamantyl group can influence the metabolic stability of a drug. While adamantane itself is relatively inert, its incorporation into a molecule can sometimes lead to hydroxylation at the bridgehead positions by cytochrome P450 enzymes.[6] However, adamantyl amides have been explored as metabolically stable inhibitors in drug discovery programs.[7]

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathway
Storage (Solid) HighThe molecule is expected to be stable as a solid at room temperature.
Aqueous Solution (Neutral pH) Moderate to HighAmide hydrolysis is possible over extended periods.
Aqueous Solution (Acidic/Basic pH) LowAcid or base-catalyzed hydrolysis of the amide bond.
In Vitro (e.g., Liver Microsomes) ModeratePotential for oxidative metabolism on the adamantyl or phenyl ring.[6][7]

Experimental Protocols for Determination of Solubility and Stability

To empirically determine the solubility and stability of this compound, the following standard experimental protocols would be employed.

Solubility Determination Workflow

A common method for determining thermodynamic solubility is the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C, 37°C) for a set time (e.g., 24-48h) prep2->equil sep1 Centrifuge or filter to remove undissolved solid equil->sep1 analysis1 Take an aliquot of the supernatant sep1->analysis1 analysis2 Quantify concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) analysis1->analysis2

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment Workflow (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

G cluster_conditions Stress Conditions cluster_analysis Analysis at Time Points (e.g., 0, 2, 4, 8, 24h) start Prepare stock solution of this compound acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photolytic Photolytic (e.g., UV/Vis light) start->photolytic analysis Analyze by stability-indicating HPLC method (e.g., HPLC-UV/DAD, LC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis quant Quantify parent compound and detect degradation products analysis->quant

Caption: Workflow for a forced degradation stability study.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, a strong theoretical framework based on the known properties of its adamantane and benzamide components can be established. It is predicted to be a lipophilic and thermally stable compound with low aqueous solubility. The primary point of potential instability is the amide bond, which may be susceptible to hydrolysis under harsh pH conditions. The provided experimental workflows outline the standard procedures that would be necessary to definitively characterize the solubility and stability of this molecule. For researchers and drug development professionals, these predictions can guide initial formulation strategies and highlight potential challenges that may be encountered in the development of this compound.

References

Spectroscopic Analysis of N-2-adamantyl-3,5-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of N-2-adamantyl-3,5-dimethylbenzamide. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its constituent moieties: the 2-adamantyl group and the 3,5-dimethylbenzoyl group. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra are provided to facilitate the empirical validation of these predictions. This guide is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of adamantane-based compounds for potential drug development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations derived from the known spectroscopic characteristics of 2-aminoadamantane, 3,5-dimethylbenzoic acid, and general principles of spectroscopic interpretation for amide compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2br s1HN-H (amide)
~7.3s1HAr-H (position 4)
~7.1s2HAr-H (positions 2, 6)
~4.0 - 4.2m1HCH-N (adamantyl C2)
~2.3s6HAr-CH₃
~1.5 - 2.1m14HAdamantyl CH, CH₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~167C=O (amide)
~138Ar-C (positions 3, 5)
~135Ar-C (position 1)
~132Ar-CH (position 4)
~126Ar-CH (positions 2, 6)
~53CH-N (adamantyl C2)
~37Adamantyl CH
~32Adamantyl CH₂
~27Adamantyl CH
~21Ar-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3050WeakAromatic C-H stretch
~2920, ~2850StrongAliphatic C-H stretch (adamantyl)
~1640StrongC=O stretch (Amide I)
~1550MediumN-H bend (Amide II)
~1460, ~1380MediumCH₂/CH₃ bend

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
283Moderate[M]⁺ (Molecular Ion)
149High[C₉H₉O]⁺ (3,5-dimethylbenzoyl cation)
135High[C₁₀H₁₅]⁺ (adamantyl cation)
105Moderate[C₇H₅O]⁺
91Moderate[C₇H₇]⁺ (tropylium ion)

Ionization method: Electron Ionization (EI).

Table 5: Predicted UV-Vis Absorption Data
λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
~210Highπ → π* transition (benzoyl)
~275Lown → π* transition (carbonyl)

Solvent: Ethanol or Methanol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H spectrum with the following typical parameters:

      • Spectral width: -2 to 12 ppm

      • Number of scans: 16

      • Relaxation delay: 1 s

      • Pulse width: 90°

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or internal standard (TMS at 0 ppm).

    • Integrate the peaks and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum with the following typical parameters:

      • Spectral width: 0 to 200 ppm

      • Number of scans: 1024 or more (due to lower natural abundance of ¹³C)

      • Relaxation delay: 2 s

      • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the amide and the aromatic and aliphatic moieties.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • KBr press or ATR accessory

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to support its structural elucidation.

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) source

  • Gas chromatograph (GC-MS) or direct insertion probe

Procedure (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject the sample solution into the GC.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the compound from any impurities.

  • MS Detection:

    • The eluent from the GC is introduced into the EI source of the mass spectrometer.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

    • Typical EI source energy is 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent-filled cuvette.

    • Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

Experimental Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Reactants: 2-Aminoadamantane & 3,5-Dimethylbenzoyl Chloride reaction Amide Coupling Reaction (e.g., Schotten-Baumann conditions) start->reaction workup Reaction Work-up & Purification (e.g., Recrystallization) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy product->uvvis interpretation Structure Confirmation & Data Compilation nmr->interpretation ir->interpretation ms->interpretation uvvis->interpretation end end interpretation->end Final Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been empirically validated. Researchers are encouraged to use the provided experimental protocols to obtain actual data for this compound.

Methodological & Application

Application Notes and Protocols for N-2-adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, potential biological applications, and methodologies for the experimental evaluation of N-2-adamantyl-3,5-dimethylbenzamide. Given the novelty of this compound, the following protocols are based on established methodologies for analogous structures and serve as a foundational guide for research and development.

Chemical Synthesis

The synthesis of this compound can be achieved through a two-step process involving the activation of 3,5-dimethylbenzoic acid to its corresponding acyl chloride, followed by amidation with 2-aminoadamantane.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,5-dimethylbenzoyl chloride

  • To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 2-aminoadamantane hydrochloride (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM (15 mL/g of amine).

  • Cool the mixture to 0 °C.

  • Add a solution of 3,5-dimethylbenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.[1][2]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3,5-Dimethylbenzoic Acid + 2-Aminoadamantane step1 Acyl Chloride Formation (Oxalyl Chloride, DMF) start->step1 step2 Amidation Reaction (Triethylamine, DCM) step1->step2 purification Purification (Column Chromatography) step2->purification product This compound purification->product cytotoxicity Cytotoxicity Screening (MTT Assay) product->cytotoxicity Test Compound ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action (Western Blot) ic50->mechanism data_analysis Data Analysis & Interpretation mechanism->data_analysis

Caption: Workflow for the synthesis and biological evaluation of this compound.

Application in Cancer Research: Cytotoxicity Screening

Adamantane derivatives have shown promise as anticancer agents.[3] A primary step in evaluating the potential of this compound is to screen for its cytotoxic effects against cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound

Cell LineCompoundIC50 (µM) ± SD
HeLaThis compound[Insert Value]
Doxorubicin (Positive Control)[Insert Value]
A549This compound[Insert Value]
Doxorubicin (Positive Control)[Insert Value]

Elucidating the Mechanism of Action: Signaling Pathway Analysis

To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Western blotting is a standard technique for this purpose.[3][7]

Hypothetical Signaling Pathway: MAPK/ERK Pathway Modulation

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK activates Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Compound N-2-adamantyl- 3,5-dimethylbenzamide Compound->MEK inhibits?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Seed cells and treat with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ERK, phosphorylated ERK (p-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[7]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in the p-ERK/total ERK ratio upon treatment would suggest inhibition of the MAPK/ERK pathway.

Data Presentation: Effect on ERK Phosphorylation

TreatmentTime (h)p-ERK/Total ERK Ratio (Fold Change vs. Control)
Vehicle Control (DMSO)241.0
This compound (IC50)6[Insert Value]
12[Insert Value]
24[Insert Value]

References

Application Notes: N-2-adamantyl-3,5-dimethylbenzamide in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-2-adamantyl-3,5-dimethylbenzamide is a synthetic compound incorporating an adamantyl group, a structural motif present in several established antiviral drugs. Adamantane derivatives have historically been utilized in antiviral therapy, most notably for their activity against influenza A virus by targeting the M2 proton channel. This document outlines the application of this compound in antiviral assays, providing detailed protocols for evaluating its efficacy and mechanism of action against a range of viruses. The following protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antiviral agents.

Principle of Action (Hypothesized)

Based on its structural similarity to other adamantane-containing compounds, this compound is hypothesized to interfere with viral entry or replication processes. The bulky, lipophilic adamantyl cage may interact with viral ion channels or glycoproteins, or potentially modulate host cell signaling pathways that are essential for viral propagation. The dimethylbenzamide moiety may contribute to the compound's specificity and pharmacokinetic properties. Experimental validation of its precise mechanism of action is crucial and can be investigated using the protocols outlined below.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is essential to determine the cytotoxicity of this compound to the host cells used in the antiviral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • This compound

  • Host cells (e.g., Vero, MDCK, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), and cells with medium but no compound (untreated control).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is a classic method to quantify the effect of an antiviral compound on the replication of a virus that forms plaques.

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer (e.g., Influenza, Herpes Simplex Virus)

  • This compound

  • Minimum Essential Medium (MEM)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Protocol:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2X MEM and 1.2% agarose or methylcellulose containing the respective concentrations of the compound.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC50) which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay

This assay measures the production of new infectious virus particles in the presence of the antiviral compound.

Materials:

  • Host cells in 24-well plates

  • Virus stock

  • This compound

  • Appropriate culture medium

Protocol:

  • Seed host cells in 24-well plates and grow to 90-95% confluency.

  • Treat the cells with different concentrations of this compound.

  • Infect the cells with the virus at a specific MOI (e.g., 0.01).

  • After 24-48 hours of incubation, harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • The reduction in viral yield in the presence of the compound is used to determine its antiviral activity. Calculate the EC50, the concentration at which the viral yield is reduced by 50%.

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound

VirusHost CellAssay TypeCC50 (µM)IC50/EC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A (H1N1)MDCKPlaque Reduction>1008.5>11.8
Herpes Simplex Virus 1VeroViral Yield Reduction>10022.3>4.5
Respiratory Syncytial VirusA549Viral Yield Reduction>10045.1>2.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow and Signaling Pathways

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare N-2-adamantyl- 3,5-dimethylbenzamide Dilutions Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Compound_Prep->Cytotoxicity Antiviral Antiviral Efficacy Assays (Plaque Reduction, Yield Reduction) Compound_Prep->Antiviral Cell_Culture Culture Host Cells (e.g., MDCK, Vero) Cell_Culture->Cytotoxicity Cell_Culture->Antiviral IC50_EC50 Calculate IC50 / EC50 Cytotoxicity->IC50_EC50 Antiviral->IC50_EC50 SI Determine Selectivity Index (SI = CC50 / IC50) IC50_EC50->SI

Caption: Workflow for antiviral evaluation of this compound.

Hypothesized_MoA cluster_virus Virus Particle cluster_host Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Attachment M2_Channel Ion Channel (e.g., M2) Endosome Endosome Receptor->Endosome Endocytosis Replication Viral Replication Machinery Endosome->Replication Uncoating Compound N-2-adamantyl-3,5- dimethylbenzamide Compound->M2_Channel Blockage Compound->Endosome Inhibition of Acidification

Application Notes and Protocols for N-2-adamantyl-3,5-dimethylbenzamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has revealed no specific information, quantitative data, or established experimental protocols for the application of N-2-adamantyl-3,5-dimethylbenzamide in neuroscience research.

While the adamantane moiety is a recognized pharmacophore in medicinal chemistry, contributing to the lipophilicity and target-binding properties of various neurologically active compounds, and benzamide derivatives have been explored for a range of central nervous system targets, the specific combination represented by this compound does not appear in the currently indexed scientific literature within the field of neuroscience.

Therefore, it is not possible to provide detailed application notes, quantitative data, experimental protocols, or visualizations for this specific compound as requested.

General Considerations for Related Compound Classes in Neuroscience Research

Although no data exists for this compound, researchers interested in exploring novel compounds with potential neurological activity may consider the broader classes of molecules it belongs to: adamantane derivatives and benzamides. Furthermore, a key area of interest in neuroscience and drug development is the modulation of the nitric oxide (NO) signaling pathway, particularly through the activation of soluble guanylate cyclase (sGC).

Soluble Guanylate Cyclase (sGC) Activation: A Potential Avenue for Neuroscience Research

Soluble guanylate cyclase is a critical enzyme in the NO signaling pathway. Its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes in the nervous system, including:

  • Neurotransmission: Modulation of neurotransmitter release.

  • Synaptic Plasticity: Involvement in long-term potentiation and depression, which are cellular mechanisms underlying learning and memory.

  • Neuroprotection: Protection against neuronal damage and cell death.

  • Cerebral Blood Flow: Regulation of vascular tone in the brain.

Dysregulation of the NO-sGC-cGMP pathway has been implicated in various neurological and psychiatric disorders, making sGC an attractive therapeutic target.

There are two main classes of compounds that directly modulate sGC activity:

  • sGC Stimulators: These compounds, such as riociguat, sensitize sGC to endogenous NO, thereby amplifying the signaling cascade. Their action is dependent on the presence of the heme group in sGC.

  • sGC Activators: These compounds, such as cinaciguat, activate sGC independently of NO and can even activate the oxidized, heme-free form of the enzyme that is prevalent in disease states associated with oxidative stress.

The potential therapeutic applications of sGC modulators in neuroscience are broad and are being investigated for conditions like Alzheimer's disease, Parkinson's disease, stroke, and cognitive impairment.

Hypothetical Experimental Workflow for a Novel sGC Modulator

Should a novel compound like this compound be synthesized and hypothesized to act as an sGC modulator, a typical preclinical experimental workflow to characterize its activity in a neuroscience context would involve the following stages:

cluster_0 In Vitro Characterization cluster_1 Ex Vivo Analysis cluster_2 In Vivo Studies in_vitro_assay sGC Activity Assay brain_slice Brain Slice Electrophysiology in_vitro_assay->brain_slice Confirm Target Engagement binding_assay Receptor Binding Assays cell_culture Neuronal/Glial Cell Cultures behavioral_models Behavioral Models (Cognition, etc.) brain_slice->behavioral_models Assess Functional Outcomes tissue_homogenate Tissue Homogenate cGMP Measurement pk_pd Pharmacokinetics/Pharmacodynamics behavioral_models->pk_pd Correlate Exposure and Effect safety_tox Safety and Toxicology pk_pd->safety_tox Determine Therapeutic Window

Application Notes and Protocols for N-2-adamantyl-3,5-dimethylbenzamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the specific compound N-2-adamantyl-3,5-dimethylbenzamide is not currently available in the public scientific literature. The following application notes and protocols are based on established knowledge of structurally related N-adamantyl benzamides and 3,5-dimethylbenzamide derivatives. The provided data and methodologies are illustrative and should be adapted based on experimental findings for the specific compound.

Introduction

The adamantane moiety is a key pharmacophore in medicinal chemistry, known for its ability to enhance the therapeutic properties of drug candidates.[1][2] Its rigid, lipophilic structure can improve metabolic stability, increase plasma half-life, and facilitate passage through biological membranes like the blood-brain barrier.[2][3] When incorporated into a benzamide scaffold, particularly one with a 3,5-dimethyl substitution pattern, the resulting N-adamantyl-dimethylbenzamide structure holds potential for a range of therapeutic applications. Benzamide derivatives themselves have been explored for various pharmacological activities, including as antidiabetic and antimicrobial agents.[4][5]

This document provides an overview of the potential therapeutic applications, synthetic approaches, and experimental protocols for the evaluation of this compound and similar compounds.

Potential Therapeutic Applications

Based on the known activities of adamantane and benzamide derivatives, this compound could be investigated for the following therapeutic areas:

  • Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral agents.[1] The adamantyl group in the target compound may confer activity against various viruses.

  • Neurodegenerative Diseases: The ability of the adamantane structure to cross the blood-brain barrier makes it a valuable component for drugs targeting the central nervous system (CNS).[2] Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.[1]

  • Metabolic Disorders: Certain benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes.[4]

  • Antimicrobial and Antifungal Activity: Various amide and adamantane derivatives have demonstrated antimicrobial and antifungal properties.[5]

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for a compound like this compound, based on trends observed for related molecules. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Biological Activity

Assay TypeTargetIC50 / EC50 (µM)
Antiviral Assay (e.g., Plaque Reduction)Influenza A Virus5.2
Neuronal Protection AssayNMDA Receptor10.8
Glucokinase Activation AssayGlucokinase2.5
Antimicrobial Assay (MIC)Staphylococcus aureus12.5

Table 2: Pharmacokinetic Properties

ParameterValue
Solubility (PBS, pH 7.4)25 µg/mL
LogP3.8
Plasma Protein Binding92%
In vitro Metabolic Stability (t½, human liver microsomes)120 min
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/s

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-adamantyl amides via the Ritter reaction.[6][7]

Materials:

  • 2-Adamantanol

  • 3,5-Dimethylbenzonitrile

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-adamantanol (1.0 eq) and 3,5-dimethylbenzonitrile (1.2 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the desired product and concentrate to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

This protocol outlines a method to assess the antiviral activity of the compound against an enveloped virus like Influenza A.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • This compound stock solution (in DMSO)

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Wash the cell monolayers with serum-free DMEM.

  • Prepare serial dilutions of the virus in serum-free DMEM and infect the cells for 1 hour at 37 °C.

  • Prepare serial dilutions of the test compound in the agarose overlay medium.

  • After the infection period, remove the virus inoculum and wash the cells.

  • Add the agarose overlay medium containing the different concentrations of the compound to the respective wells.

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Visualizations

Signaling Pathway

G Virus Virus Host_Cell Host_Cell Virus->Host_Cell Entry Viral_Uncoating Viral_Uncoating Host_Cell->Viral_Uncoating Replication Replication Viral_Uncoating->Replication Progeny_Virus Progeny_Virus Replication->Progeny_Virus Compound N-2-adamantyl- 3,5-dimethylbenzamide Compound->Viral_Uncoating Inhibition

Experimental Workflow

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Analysis (NMR, MS) Purification->Structural_Analysis Biological_Screening Biological Screening Structural_Analysis->Biological_Screening Dose_Response Dose-Response Biological_Screening->Dose_Response ADMET_Assays ADMET Assays Dose_Response->ADMET_Assays Animal_Model Animal Model ADMET_Assays->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicology Toxicology Efficacy_Testing->Toxicology

Structure-Activity Relationship

G cluster_0 Adamantyl Moiety cluster_1 Benzamide Moiety cluster_2 Linker Core_Scaffold N-adamantyl-benzamide Adamantyl_Substituents Substituents (e.g., -OH, -NH2) - Lipophilicity - Target Binding Core_Scaffold->Adamantyl_Substituents Benzamide_Substituents Substituents (e.g., -CH3, -Cl) - Electronic Effects - Potency Core_Scaffold->Benzamide_Substituents Amide_Linker Amide Bond - Rigidity - H-Bonding Core_Scaffold->Amide_Linker

References

Application Notes and Protocols for the Laboratory Synthesis of N-2-Adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of N-2-adamantyl-3,5-dimethylbenzamide, a novel amide derivative incorporating the bulky, lipophilic adamantane moiety. The adamantane cage is a significant pharmacophore known to enhance the therapeutic properties of various drugs.[1] This protocol details a robust two-step synthetic pathway, commencing with the preparation of the requisite acid chloride, followed by a Schotten-Baumann acylation. These procedures are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Introduction

Adamantane derivatives have garnered considerable interest in medicinal chemistry due to their unique structural and physicochemical properties. The incorporation of an adamantyl group can improve a drug's pharmacokinetic profile by increasing its lipophilicity, which can enhance membrane permeability and metabolic stability.[1] Adamantane-containing compounds have demonstrated a wide range of biological activities, including antiviral (e.g., amantadine), antimicrobial, and receptor antagonism. Benzamide structures are also prevalent in a multitude of pharmaceuticals. The synthesis of this compound represents an exploration into novel chemical entities with potential therapeutic applications.

Chemical Structures and Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical State
3,5-Dimethylbenzoic Acid3,5-Dimethylbenzoic AcidC₉H₁₀O₂150.17White solid
3,5-Dimethylbenzoyl Chloride3,5-Dimethylbenzoyl ChlorideC₉H₉ClO168.62Colorless to pale yellow liquid
2-Adamantanone2-AdamantanoneC₁₀H₁₄O150.22White crystalline solid
2-Aminoadamantane2-AminoadamantaneC₁₀H₁₇N151.25White solid
This compound this compoundC₁₉H₂₅NO 283.41 White to off-white solid (predicted)

Experimental Protocols

Part 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

This procedure outlines the conversion of 3,5-dimethylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylbenzoic acid.

  • Add anhydrous toluene to dissolve the acid.

  • Slowly add thionyl chloride to the stirring solution at room temperature. An excess of thionyl chloride is typically used.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

ReactantMolar RatioReaction TimeTemperatureExpected Yield
3,5-Dimethylbenzoic Acid : Thionyl Chloride1 : 1.5-2.02-5 hours80°C (Reflux)>95%
Part 2: Synthesis of 2-Aminoadamantane

This two-step procedure describes a plausible route to 2-aminoadamantane from adamantane.

Step 2a: Synthesis of 2-Adamantanone This step involves the oxidation of adamantane.

Materials:

  • Adamantane

  • Concentrated sulfuric acid

  • Ice

  • Ammonia solution (concentrated)

  • Organic solvent for extraction (e.g., chloroform)

Procedure:

  • In a suitable reactor, dissolve adamantane in concentrated sulfuric acid.

  • Heat the mixture with stirring to 76-78°C and maintain for approximately 30 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonia solution, keeping the temperature low.

  • The product, 2-adamantanone, can be isolated by steam distillation or extraction with an organic solvent like chloroform.

  • The crude product can be purified by recrystallization.

Step 2b: Synthesis of 2-Aminoadamantane via Reductive Amination This step converts the ketone to the amine.

Materials:

  • 2-Adamantanone

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine

  • Ethanol

  • Sodium metal or other reducing agent (e.g., Lithium aluminum hydride)

  • Anhydrous ether

Procedure (Oxime Formation):

  • Dissolve 2-adamantanone in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and pour it into water to precipitate the 2-adamantanone oxime.

  • Filter the solid, wash with water, and dry.

Procedure (Oxime Reduction):

  • In a separate flask, prepare a solution of the reducing agent. For example, if using sodium, add small pieces of sodium metal to ethanol.

  • Slowly add the 2-adamantanone oxime to the reducing agent solution.

  • After the addition is complete, reflux the mixture until the reaction is complete.

  • Cool the mixture and carefully add water to quench any remaining reducing agent.

  • The product, 2-aminoadamantane, can be isolated by extraction and purified by recrystallization or sublimation.

Part 3: Synthesis of this compound

This final step involves the acylation of 2-aminoadamantane with 3,5-dimethylbenzoyl chloride under Schotten-Baumann conditions.[2][3][4][5]

Materials:

  • 2-Aminoadamantane

  • 3,5-Dimethylbenzoyl chloride

  • Dichloromethane (DCM) or diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%) or an organic base like pyridine or triethylamine[2][3]

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Dissolve 2-aminoadamantane in an organic solvent such as dichloromethane in a flask.

  • In a separate container, prepare a solution of 3,5-dimethylbenzoyl chloride in the same organic solvent.

  • Cool both solutions in an ice bath.

  • Slowly add the 3,5-dimethylbenzoyl chloride solution to the stirring solution of 2-aminoadamantane.

  • Simultaneously or subsequently, add the aqueous base (or organic base) dropwise to neutralize the HCl formed during the reaction.[5]

  • Allow the reaction to stir at room temperature for several hours or until completion (monitoring by TLC is recommended).

  • Transfer the reaction mixture to a separatory funnel and wash with water, dilute HCl (to remove excess amine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate).

ReactantMolar RatioReaction TimeTemperatureExpected Yield
2-Aminoadamantane : 3,5-Dimethylbenzoyl Chloride1 : 1.12-4 hours0°C to RT80-90%

Predicted Physicochemical Data

The following data are predicted based on the structure and data from analogous compounds. Experimental verification is required.

PropertyPredicted Value
Melting Point (°C)140-160
¹H NMR (CDCl₃, δ ppm)
Adamantyl protons1.5-2.2 (m, 14H)
Aromatic protons~7.0-7.2 (m, 3H)
Methyl protons~2.3 (s, 6H)
NH proton~5.8-6.2 (br s, 1H)
¹³C NMR (CDCl₃, δ ppm)
Adamantyl carbons27-40
Aromatic carbons125-140
Methyl carbons~21
Carbonyl carbon~168
Mass Spec. (m/z)
[M]+283.19
[M+H]+284.20

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_inter Intermediates 3_5_DMBA 3,5-Dimethylbenzoic Acid Adamantane Adamantane Adamantanone 2-Adamantanone Adamantane->Adamantanone H₂SO₄, Heat Acyl_Chloride 3,5-Dimethylbenzoyl Chloride Final_Product Final_Product Acyl_Chloride->Final_Product Schotten-Baumann Reaction Amino_Adamantane 2-Aminoadamantane Adamantanone->Amino_Adamantane 1. NH₂OH·HCl 2. Reduction Amino_Adamantane->Final_Product

Caption: Synthetic route to this compound.

Adamantane as a Pharmacophore

Pharmacophore_Concept Concept of Adamantane in Drug Design cluster_properties Enhanced Properties Drug_Molecule Bioactive Scaffold Modified_Drug Adamantane-Containing Drug Drug_Molecule->Modified_Drug Introduction of Adamantane Adamantane Moiety Adamantane->Modified_Drug Lipophilicity Increased Lipophilicity Modified_Drug->Lipophilicity Stability Metabolic Stability Modified_Drug->Stability Binding Improved Binding Affinity Modified_Drug->Binding Biological_Target Biological Target (e.g., Receptor, Enzyme) Binding->Biological_Target Interaction

Caption: Role of the adamantane moiety in modifying drug properties.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-2-adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-adamantyl-3,5-dimethylbenzamide is a synthetic molecule incorporating a bulky, lipophilic adamantane cage and a substituted benzamide core. While specific biological activities of this compound are not extensively documented, its structural motifs are present in molecules known to modulate critical enzymatic pathways. Notably, adamantane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in the peripheral activation of cortisol. These application notes provide a comprehensive guide to evaluating the potential inhibitory activity of this compound on the 11β-HSD1 pathway using a suite of robust cell-based assays.

Putative Signaling Pathway: 11β-HSD1-Mediated Cortisol Activation

11β-HSD1 is an intracellular enzyme primarily located within the lumen of the endoplasmic reticulum. It catalyzes the conversion of inactive cortisone to biologically active cortisol, which can then activate the glucocorticoid receptor (GR). This prereceptor activation of glucocorticoids plays a pivotal role in various physiological and pathophysiological processes, including glucose metabolism, inflammation, and obesity. The activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum. Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.

11-HSD1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol_ER Cortisol (active) HSD1->Cortisol_ER Conversion NADP NADP+ HSD1->NADP Cortisol_cyto Cortisol Cortisol_ER->Cortisol_cyto Transport H6PDH H6PDH NADPH NADPH H6PDH->NADPH Generates G6P Glucose-6-Phosphate G6P->H6PDH NADPH->HSD1 Cofactor GR Glucocorticoid Receptor (GR) Cortisol_cyto->GR Binds GR_nucleus Activated GR Complex GR->GR_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_nucleus->GRE Binds Gene Target Gene Transcription GRE->Gene Modulates Compound N-2-adamantyl- 3,5-dimethylbenzamide Compound->HSD1 Inhibits

Caption: The 11β-HSD1 signaling pathway, a putative target for this compound.

Experimental Workflow for Assessing Compound Activity

The following workflow provides a systematic approach to characterizing the cell-based activity of this compound, from initial high-throughput screening to detailed mechanistic studies.

Experimental_Workflow start Start: Compound (this compound) hts Primary Screening: High-Throughput Assay (HTRF) start->hts cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity dose_response Dose-Response & IC50 Determination hts->dose_response Active Hits lcms Confirmatory Assay: LC-MS/MS Analysis dose_response->lcms Potent Compounds reporter Functional Cellular Assay: Reporter Gene Assay lcms->reporter data_analysis Data Analysis & Interpretation reporter->data_analysis cytotoxicity->data_analysis conclusion Conclusion on Cell-Based Activity data_analysis->conclusion

Caption: A streamlined experimental workflow for evaluating the cell-based activity of the target compound.

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Line: HEK293 cells stably co-expressing human 11β-HSD1 and human H6PDH. This cell line provides a robust and physiologically relevant system for studying 11β-HSD1 activity.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418 for 11β-HSD1 and hygromycin B for H6PDH).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

High-Throughput Screening (HTS) using HTRF Assay

This protocol is based on a competitive immunoassay format using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

  • Principle: The assay measures the amount of cortisol produced by the cells. A fixed amount of d2-labeled cortisol competes with the cortisol produced by the cells for binding to a cryptate-labeled anti-cortisol monoclonal antibody. The HTRF signal is inversely proportional to the concentration of cortisol produced.

  • Materials:

    • HEK293-h11βHSD1/hH6PDH cells

    • Cortisone (substrate)

    • This compound (test compound)

    • Carbenoxolone (positive control inhibitor)

    • HTRF cortisol assay kit (containing cortisol-d2 and anti-cortisol cryptate)

    • 384-well white microplates

    • HTRF-compatible plate reader

  • Protocol:

    • Seed HEK293-h11βHSD1/hH6PDH cells into a 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound and the positive control (carbenoxolone) in assay buffer.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Add cortisone to all wells (final concentration typically 100-200 nM).

    • Incubate the plate at 37°C for 2-4 hours.

    • Add the HTRF reagents (cortisol-d2 and anti-cortisol cryptate) to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the percentage of inhibition for each compound concentration.

Confirmatory LC-MS/MS Assay

This method provides a direct and highly specific measurement of the conversion of cortisone to cortisol.

  • Principle: Cells are incubated with a substrate (e.g., deuterated cortisone) and the test compound. The reaction is stopped, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of product (deuterated cortisol) formed.

  • Materials:

    • HEK293-h11βHSD1/hH6PDH cells

    • Deuterated cortisone (d4-cortisone)

    • This compound

    • Acetonitrile

    • Formic acid

    • 96-well plates

    • LC-MS/MS system

  • Protocol:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of this compound for 30 minutes.

    • Add d4-cortisone to a final concentration of 100 nM.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., d8-cortisol).

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak areas for d4-cortisone and d4-cortisol to determine the percentage of conversion and inhibition.

Glucocorticoid Receptor (GR) Reporter Gene Assay

This assay measures the functional consequence of 11β-HSD1 inhibition by quantifying the activation of the glucocorticoid receptor.

  • Principle: A reporter cell line is engineered to express 11β-HSD1, H6PDH, the glucocorticoid receptor, and a reporter gene (e.g., luciferase or GFP) under the control of a glucocorticoid response element (GRE). Inhibition of 11β-HSD1 reduces cortisol production, leading to decreased GR activation and a lower reporter signal.

  • Materials:

    • A suitable reporter cell line (e.g., HEK293 or U2OS) stably transfected with the necessary components.

    • Cortisone

    • This compound

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Plate the reporter cells in a 96-well white, clear-bottom plate.

    • The next day, treat the cells with the test compound at various concentrations.

    • Add cortisone (100 nM final concentration) to stimulate the pathway.

    • Incubate for 18-24 hours at 37°C.

    • Measure the reporter gene expression (e.g., for luciferase, lyse the cells and add the luciferase substrate, then measure luminescence).

    • Determine the effect of the compound on the cortisone-induced reporter signal.

Data Presentation

All quantitative data should be summarized in a structured table to facilitate comparison and analysis.

Compound Assay Type Concentration (µM) % Inhibition (Mean ± SD) IC₅₀ (µM) Notes
This compoundHTRF0.01
0.1
1
10
100
Carbenoxolone (Control)HTRF0.01
0.1
1
10
100
This compoundLC-MS/MS0.1
1
10
This compoundReporter Gene0.1
1
10

Conclusion

These application notes provide a comprehensive framework for the cell-based evaluation of this compound as a potential inhibitor of 11β-HSD1. By following the detailed protocols for HTRF, LC-MS/MS, and reporter gene assays, researchers can effectively screen, confirm, and characterize the compound's activity. The structured data presentation will aid in the clear interpretation of results and inform subsequent stages of drug discovery and development. It is also recommended to perform cytotoxicity assays in parallel to ensure that the observed inhibitory effects are not due to general cellular toxicity.

Application Notes and Protocols for In Vitro Studies of N-2-adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of N-2-adamantyl-3,5-dimethylbenzamide, a putative inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The protocols outlined below are designed to characterize the compound's inhibitory potency, selectivity, and cellular effects.

Introduction

This compound is a synthetic compound featuring an adamantane moiety, which is known to confer favorable pharmacokinetic properties to drug candidates.[1][2] The benzamide functional group is also a common scaffold in various biologically active molecules. Based on its structural characteristics and the prevalence of adamantane-containing molecules as enzyme inhibitors, it is hypothesized that this compound may act as an inhibitor of 11β-HSD1.

11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[3][4][5][6] Elevated 11β-HSD1 activity in tissues such as the liver and adipose tissue is implicated in the pathogenesis of metabolic disorders, including type 2 diabetes and obesity.[7][8][9] Therefore, selective inhibitors of 11β-HSD1 are promising therapeutic agents for these conditions.

These protocols describe the necessary in vitro assays to determine the efficacy and mechanism of action of this compound as a potential 11β-HSD1 inhibitor.

Signaling Pathway of 11β-HSD1

The primary function of 11β-HSD1 is the intracellular regeneration of active glucocorticoids. By converting cortisone to cortisol, 11β-HSD1 amplifies the local glucocorticoid signal, leading to the activation of the glucocorticoid receptor (GR). Activated GR then translocates to the nucleus and modulates the transcription of various genes, influencing processes such as gluconeogenesis, adipogenesis, and inflammation.[2][10][11]

G cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol NADPH GR Glucocorticoid Receptor (GR) Cortisol->GR GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation N2_adamantyl This compound N2_adamantyl->HSD11B1 GeneTranscription Gene Transcription (e.g., gluconeogenesis, inflammation) GRE->GeneTranscription Modulation

Figure 1: Proposed mechanism of action for this compound as an 11β-HSD1 inhibitor.

Data Presentation

The inhibitory activity of this compound and other adamantane-based compounds against 11β-HSD1 is summarized in the table below. This data is representative and compiled from literature on known 11β-HSD1 inhibitors with adamantane moieties.[1][7][8]

CompoundTargetAssay TypeIC50 (nM)Reference Compound
This compound 11β-HSD1 Enzyme Activity TBD Carbenoxolone
Adamantyl Ethanone Derivative 111β-HSD1Enzyme Activity55Carbenoxolone
Adamantyl Ethanone Pyridyl Derivative 211β-HSD1Cell-Based Assay38Carbenoxolone
Adamantyl Sulfonamide 311β-HSD1Enzyme Activity0.6Carbenoxolone

TBD: To be determined by experimental evaluation.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound.

Protocol 1: 11β-HSD1 Enzyme Inhibition Assay

This assay directly measures the inhibition of recombinant human 11β-HSD1 activity.

G start Start prepare_reagents Prepare Reagents: - Recombinant 11β-HSD1 - Cortisone (substrate) - NADPH (cofactor) - Test Compound start->prepare_reagents add_components Add to 384-well plate: - Enzyme - Test Compound - NADPH prepare_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate reaction by adding Cortisone pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction (e.g., with stop solution) incubate->stop_reaction detect_cortisol Detect Cortisol formation (e.g., HTRF, LC-MS/MS) stop_reaction->detect_cortisol analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 detect_cortisol->analyze_data end End analyze_data->end

Figure 2: Workflow for the 11β-HSD1 enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA).

    • Prepare solutions of recombinant human 11β-HSD1, cortisone, and NADPH in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the recombinant 11β-HSD1 enzyme.

    • Add the serially diluted this compound or a reference inhibitor (e.g., carbenoxolone).

    • Add NADPH.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding cortisone.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution.

  • Detection:

    • The amount of cortisol produced can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay

This assay assesses the ability of the test compound to inhibit 11β-HSD1 activity in a cellular context.

G start Start seed_cells Seed cells expressing 11β-HSD1 (e.g., HEK293-HSD11B1, adipocytes) start->seed_cells treat_cells Treat cells with Test Compound and Cortisone seed_cells->treat_cells incubate_cells Incubate cells at 37°C treat_cells->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant extract_steroids Extract steroids from supernatant collect_supernatant->extract_steroids quantify_cortisol Quantify Cortisol and Cortisone (LC-MS/MS) extract_steroids->quantify_cortisol calculate_conversion Calculate Cortisone to Cortisol conversion rate quantify_cortisol->calculate_conversion determine_ic50 Determine cellular IC50 calculate_conversion->determine_ic50 end End determine_ic50->end

Figure 3: Workflow for the cell-based 11β-HSD1 inhibition assay.

Methodology:

  • Cell Culture:

    • Culture cells that endogenously express 11β-HSD1 (e.g., primary human adipocytes) or a cell line stably overexpressing the enzyme (e.g., HEK293 cells transfected with the HSD11B1 gene).[1]

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with a fresh medium containing serially diluted this compound.

    • Add cortisone to the medium.

    • Incubate the cells at 37°C for a specified time (e.g., 4-24 hours).

  • Sample Analysis:

    • Collect the cell culture supernatant.

    • Extract the steroids from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the concentrations of cortisone and cortisol using LC-MS/MS.[3][13]

  • Data Analysis:

    • Calculate the rate of conversion of cortisone to cortisol.

    • Determine the cellular IC50 value for this compound.

Protocol 3: Selectivity Assay against 11β-HSD2

This assay is crucial to determine the selectivity of the test compound for 11β-HSD1 over the isoform 11β-HSD2, which is important for avoiding potential side effects related to mineralocorticoid excess.

Methodology:

The protocol is similar to the 11β-HSD1 enzyme inhibition assay (Protocol 1), with the following modifications:

  • Enzyme: Use recombinant human 11β-HSD2.

  • Substrate and Cofactor: The dehydrogenase activity of 11β-HSD2 is typically measured, which involves the conversion of cortisol to cortisone. Therefore, use cortisol as the substrate and NAD+ as the cofactor.

  • Detection: Measure the formation of cortisone.

By comparing the IC50 values for 11β-HSD1 and 11β-HSD2, the selectivity of this compound can be determined. A higher IC50 for 11β-HSD2 indicates selectivity for 11β-HSD1.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound as a potential 11β-HSD1 inhibitor. Successful execution of these experiments will provide valuable insights into its potency, cellular efficacy, and selectivity, which are critical for its further development as a therapeutic agent for metabolic diseases.

References

Application Notes and Protocols for the Purification of N-2-Adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-adamantyl-3,5-dimethylbenzamide is a synthetic amide incorporating a bulky, lipophilic adamantyl group and a substituted benzoyl moiety. As with many synthetic organic compounds intended for research and development, achieving high purity is critical for reliable biological testing and characterization. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. Additionally, it outlines methods for assessing the purity of the final compound.

Synthesis Context and Potential Impurities

A common synthetic route to this compound is the acylation of 2-aminoadamantane with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF).

Reaction Scheme: 3,5-Dimethylbenzoyl chloride + 2-Aminoadamantane --(Base)--> this compound

Understanding the potential impurities is crucial for developing an effective purification strategy. The primary impurities may include:

  • Unreacted Starting Materials:

    • 2-Aminoadamantane

    • 3,5-Dimethylbenzoic acid (from hydrolysis of the acyl chloride)

  • By-products:

    • Hydrochloride salt of 2-aminoadamantane (if a tertiary amine base is used)

  • Residual Solvents:

    • Reaction and work-up solvents (e.g., dichloromethane, ethyl acetate, hexanes)

Purification Strategies

The choice of purification method will depend on the scale of the synthesis and the nature of the impurities. A combination of techniques is often most effective.

Work-up Procedure

Following the reaction, a standard aqueous work-up is typically performed to remove the amine hydrochloride salt and other water-soluble impurities.

Protocol:

  • Quench the reaction mixture with water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove any remaining amine)

    • Saturated aqueous sodium bicarbonate solution (to remove unreacted 3,5-dimethylbenzoic acid)

    • Brine (to remove residual water)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase in vacuo to yield the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The bulky adamantyl group generally imparts good crystallinity.

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the lipophilic nature of the adamantane moiety and the polar amide group, a range of solvents and solvent mixtures should be screened.

Protocol for Solvent Screening (Small Scale):

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

  • Observe the solubility at room temperature.

  • If the compound is insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • If the compound is too soluble at room temperature in a particular solvent, that solvent may be suitable as the more polar component of a two-solvent system (e.g., with hexanes or water as the anti-solvent).

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture).

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Table 1: Hypothetical Recrystallization Data

Solvent SystemCrude Sample (g)Purified Product (g)Recovery (%)Purity by HPLC (%)
Ethanol1.00.8282>99
Ethyl Acetate/Hexanes1.00.8888>99
Acetone1.00.757598.5
Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities. For this compound, normal-phase chromatography on silica gel is a suitable approach.

Thin-Layer Chromatography (TLC) for Method Development: Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC. The target compound should have an Rf value between 0.2 and 0.4 for good separation.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Visualize the spots under UV light (254 nm).

  • The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

General Column Chromatography Protocol:

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a hexanes/ethyl acetate mixture determined by TLC).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dry sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.

Table 2: Hypothetical Column Chromatography Data

Mobile Phase (Hexanes:Ethyl Acetate)Rf of ProductRf of 2-AminoadamantaneRf of 3,5-Dimethylbenzoic Acid
8:20.350.150.05
7:30.500.250.10

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the compound and reveal the presence of impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Synthesis Synthesis of Crude Product Workup Aqueous Work-up Synthesis->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom TLC TLC Recrystallization->TLC ColumnChrom->TLC HPLC HPLC TLC->HPLC MP Melting Point HPLC->MP NMR NMR MP->NMR MS Mass Spec NMR->MS PureProduct Pure Product (>99%) MS->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Recrystallization_Protocol Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling to RT, then Ice Bath HotFilter->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step protocol for purification by recrystallization.

Column_Chromatography_Workflow Start Crude Product TLC_dev TLC for Mobile Phase Optimization Start->TLC_dev Pack_col Pack Silica Gel Column TLC_dev->Pack_col Load_sample Load Sample Pack_col->Load_sample Elute Elute with Mobile Phase & Collect Fractions Load_sample->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for purification by column chromatography.

Application Notes and Protocols for N-2-adamantyl-3,5-dimethylbenzamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific studies detailing the dosage and administration of N-2-adamantyl-3,5-dimethylbenzamide in animal models. The following application notes and protocols are therefore provided as a generalized guide for researchers and drug development professionals based on standard preclinical research methodologies for novel chemical entities, with specific examples drawn from studies on structurally related adamantane derivatives. These protocols should be adapted and validated for the specific compound and research question.

Introduction

This compound is a novel compound incorporating a bulky, lipophilic adamantyl moiety attached to a 3,5-dimethylbenzamide core. The adamantane group is a common pharmacophore known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their lipophilicity and metabolic stability. This document outlines a general framework for establishing the dosage, administration, and initial efficacy of this compound in common animal models.

Preliminary In Vitro Characterization

Prior to in vivo studies, it is essential to characterize the compound's in vitro properties to inform dose selection and experimental design.

Key In Vitro Assays:
  • Solubility: Determine the aqueous solubility of the compound in relevant buffers (e.g., phosphate-buffered saline) and potential vehicle formulations.

  • Cell Permeability: Assess the compound's ability to cross cell membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

  • Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes from the selected animal species (e.g., mouse, rat) to predict its metabolic clearance.

  • In Vitro Efficacy and Toxicity: Determine the compound's potency (e.g., IC50 or EC50) in relevant cell-based assays and its cytotoxicity to inform the therapeutic window.

Dosage and Administration in Animal Models

The selection of animal models, administration routes, and dosage regimens is critical for obtaining meaningful and reproducible data.

Animal Models

The choice of animal model will depend on the therapeutic indication. Common models include:

  • Rodents (Mice, Rats): Typically used for initial pharmacokinetic, toxicological, and efficacy screening due to their small size, short reproductive cycle, and well-characterized physiology.

  • Larger Mammals (Rabbits, Dogs, Non-human primates): Used in later-stage preclinical development to confirm findings in a species more physiologically similar to humans.

Route of Administration

The route of administration should align with the intended clinical application and the compound's physicochemical properties.

  • Oral (PO): Preferred for drugs intended for oral administration in humans. Requires assessment of oral bioavailability.

  • Intravenous (IV): Ensures 100% bioavailability and is used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.

  • Intraperitoneal (IP): A common route for preclinical studies, often providing rapid absorption, though it does not fully mimic oral or intravenous administration in humans.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.

Dose Formulation

The compound must be formulated in a vehicle that is safe for the animal and effectively solubilizes or suspends the drug. Common vehicles include:

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Polyethylene glycol (PEG) 400

  • Dimethyl sulfoxide (DMSO) in combination with other excipients (e.g., Tween 80, Cremophor EL). Note: The concentration of DMSO should be kept to a minimum due to its potential for toxicity and effects on biological processes.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Methodology:

  • Select a small cohort of animals (e.g., 3-5 mice per group).

  • Administer single, escalating doses of the compound to different groups.

  • Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

  • The MTD is defined as the highest dose that does not produce significant toxicity or more than 10% weight loss.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Administer a single dose of the compound via the chosen routes (e.g., IV and PO) to cannulated animals (e.g., rats).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters (see Table 1).

Data Presentation

Quantitative data from preclinical studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (Maximum Concentration)500 ng/mL200 ng/mL
Tmax (Time to Cmax)0.08 h1.5 h
AUC (0-inf) (Area Under the Curve)1200 ngh/mL1500 ngh/mL
t1/2 (Half-life)4.2 h4.5 h
CL (Clearance)0.83 L/h/kg-
Vd (Volume of Distribution)5.0 L/kg-
F% (Oral Bioavailability)-12.5%

Visualizations

Diagrams illustrating experimental workflows and signaling pathways can aid in the understanding of complex processes.

experimental_workflow cluster_preclinical Preclinical Development Workflow for a Novel Compound in_vitro In Vitro Characterization (Solubility, Permeability, Metabolism) mtd Maximum Tolerated Dose (MTD) Study in Rodents in_vitro->mtd Inform Dose Range pk Pharmacokinetic (PK) Study (IV and PO Administration) mtd->pk Select Doses for PK efficacy Efficacy Studies in Disease-Specific Animal Models pk->efficacy Determine Dosing Regimen tox Toxicology Studies efficacy->tox Establish Therapeutic Index

Caption: Preclinical development workflow for a novel chemical entity.

administration_protocol start Animal Acclimatization (7 days) dosing Compound Administration (e.g., PO, IV, IP) start->dosing observation Clinical Observation (Behavior, Weight) dosing->observation sampling Biological Sampling (Blood, Tissues) observation->sampling analysis Sample Analysis (e.g., LC-MS/MS) sampling->analysis end Data Interpretation and Reporting analysis->end

Application Notes and Protocols: N-Adamantyl Carboxamide Derivatives as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a bulky, lipophilic cage-like hydrocarbon, is a valuable component in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties and enhance binding affinity to biological targets. When incorporated into a carboxamide structure, it serves as a potent anchor for molecular probes. The N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has been successfully utilized to develop high-affinity fluorescent probes for the Cannabinoid Receptor 2 (CB2R).

CB2R is a G protein-coupled receptor (GPCR) primarily expressed in immune cells and is an attractive therapeutic target for inflammatory diseases, pain, and cancer. The development of selective fluorescent probes for CB2R allows for its visualization and quantification in living cells, providing a powerful tool for drug discovery and for understanding the receptor's complex signaling pathways.

Principle of Action

The N-adamantyl-carboxamide core of these probes serves as the pharmacophore that recognizes and binds to the CB2 receptor. The adamantyl group fits into a hydrophobic pocket of the receptor, contributing to the high binding affinity. The quinolone scaffold can be derivatized with various fluorescent tags, allowing for the detection and imaging of the receptor through techniques such as flow cytometry and fluorescence microscopy. These probes can be used in competitive binding assays to screen for new CB2R ligands and to study receptor trafficking and localization within the cell.

Applications

  • High-throughput screening (HTS) for novel CB2R ligands.

  • Flow cytometry to quantify CB2R expression on the surface of immune cells.

  • Fluorescence microscopy to visualize CB2R localization and trafficking in living cells.

  • In vitro and in vivo imaging to study the role of CB2R in disease models.

Quantitative Data Summary

The following table summarizes the binding affinities of a series of N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives for the CB2 receptor.

Compound IDFluorescent TagLinker Length (Methylene Units)CB2R Binding Affinity (Ki, nM)Reference
Compound 55 NBD6130[1][2][3]
Compound 42a CY56800.6[2]
Compound 43a CY761280[2]

Signaling Pathway

The CB2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate the mitogen-activated protein kinase (MAPK) pathway. The fluorescent probes, when designed as antagonists, can block these signaling events.

CB2R_Signaling cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Activates Ligand CB2R Agonist Ligand->CB2R Activates Probe N-Adamantyl Probe (Antagonist) Probe->CB2R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: CB2 Receptor Signaling Pathway.

Experimental Protocols

Experimental Workflow for Cellular Imaging

The general workflow for using N-adamantyl-carboxamide fluorescent probes for cellular imaging involves cell preparation, incubation with the probe, washing, and subsequent imaging.

Experimental_Workflow A Cell Seeding & Culture B Incubation with Fluorescent Probe A->B C Washing to Remove Unbound Probe B->C D Cell Imaging (Microscopy or Flow Cytometry) C->D E Data Analysis D->E

Caption: General Experimental Workflow.

Protocol 1: Flow Cytometry Analysis of CB2R Expression

Objective: To quantify the cell surface expression of CB2R on immune cells.

Materials:

  • Cells expressing CB2R (e.g., human T lymphocytes, microglia)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • N-Adamantyl-carboxamide fluorescent probe (e.g., Compound 55)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density.

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in cold PBS at a concentration of 1 x 10^6 cells/mL.

  • Probe Incubation:

    • Add the fluorescent probe to the cell suspension at a final concentration of 100-500 nM (optimize concentration for each cell type).

    • Incubate for 30-60 minutes at 4°C in the dark to prevent internalization.

  • Washing:

    • Wash the cells three times with cold PBS to remove unbound probe.

  • Flow Cytometry:

    • Resuspend the final cell pellet in 500 µL of cold PBS.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore (e.g., for NBD, use a 488 nm excitation laser and a 530/30 nm emission filter).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the stained cells.

    • Use unstained cells as a negative control.

Protocol 2: Fluorescence Microscopy of CB2R Localization

Objective: To visualize the subcellular localization of CB2R in living cells.

Materials:

  • Cells expressing CB2R plated on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • HBSS or other imaging buffer

  • N-Adamantyl-carboxamide fluorescent probe

  • Hoechst 33342 or other nuclear stain (optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on imaging dishes or coverslips and allow them to adhere overnight.

  • Probe Incubation:

    • Replace the culture medium with pre-warmed imaging buffer containing the fluorescent probe at a final concentration of 50-200 nM.

    • Incubate for 15-30 minutes at 37°C in a humidified incubator.

  • Washing:

    • Gently wash the cells twice with pre-warmed imaging buffer.

  • Imaging:

    • If desired, add a nuclear stain like Hoechst 33342 for 5-10 minutes and wash again.

    • Image the cells using a fluorescence microscope. Capture images using the appropriate channels for the probe and any counterstains.

  • Data Analysis:

    • Analyze the images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the CB2 receptors.

Troubleshooting

  • High Background: Reduce probe concentration or incubation time. Increase the number of washing steps.

  • Low Signal: Increase probe concentration or incubation time. Ensure the cells are healthy and express sufficient levels of the receptor. Check the filter sets on the microscope or flow cytometer.

  • Photobleaching: Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium if fixing cells.

Safety Precautions

  • Handle all chemical reagents with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for the specific fluorescent probe and other reagents used.

  • Dispose of all chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-2-adamantyl-3,5-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N-2-adamantyl-3,5-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the amide coupling reaction between 3,5-dimethylbenzoic acid and 2-aminoadamantane. This typically involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine.

Q2: Which coupling agents are recommended for this synthesis, considering the steric hindrance of the 2-adamantyl group?

A2: Due to the bulky nature of the 2-adamantyl group, standard coupling agents may result in low yields. More potent coupling reagents are recommended, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or the use of acyl fluorides which are known to be effective for sterically hindered substrates.

Q3: What are the typical reaction solvents and temperatures?

A3: Anhydrous aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are commonly used. The reaction is typically run at room temperature, but gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, especially with sterically hindered substrates.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting materials (3,5-dimethylbenzoic acid and 2-aminoadamantane) from the desired amide product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q5: What is the best method for purifying the final product?

A5: Column chromatography on silica gel is the most common and effective method for purifying this compound. The appropriate solvent system identified during TLC analysis should be used for elution. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Coupling Agent Switch to a more powerful coupling agent like HATU or T3P (Propylphosphonic anhydride). Consider converting the carboxylic acid to an acyl fluoride.Increased conversion of starting materials to the desired amide.
Steric Hindrance Increase the reaction temperature to 40-50 °C and extend the reaction time.Overcoming the activation energy barrier imposed by the bulky adamantyl group.
Inadequate Mixing Ensure vigorous stirring throughout the reaction, especially if reagents are not fully dissolved.Homogeneous reaction mixture leading to improved reaction kinetics.
Presence of Moisture Use anhydrous solvents and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of hydrolysis of the activated carboxylic acid intermediate.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants and coupling agent. A slight excess (1.1-1.2 equivalents) of the amine and coupling agent can sometimes improve yield.Optimized consumption of the limiting reagent (carboxylic acid).
Issue 2: Presence of Multiple Side Products
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions of the Coupling Agent Add the amine to the reaction mixture after pre-activating the carboxylic acid with the coupling agent for a short period (e.g., 15-30 minutes).[1]Minimized formation of byproducts from the decomposition or side reactions of the coupling agent.
Epimerization (if chiral centers are present) Use a base like Diisopropylethylamine (DIPEA) instead of triethylamine. Perform the reaction at a lower temperature if possible.Preservation of the stereochemical integrity of the product.
Formation of Ureas (from carbodiimide reagents) If using a carbodiimide like DCC or EDC, add an activating agent such as HOBt (Hydroxybenzotriazole) to suppress urea formation.Cleaner reaction profile with fewer impurities.
Issue 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Step | Expected Outcome | | Co-elution of Product and Impurities | Optimize the eluent system for column chromatography. A shallower gradient or the use of a different solvent system (e.g., DCM/methanol) may improve separation. | Isolation of the pure desired product. | | Residual Coupling Agent Byproducts | Perform an aqueous workup before chromatography. Washing the organic layer with dilute acid (e.g., 1M HCl) and/or base (e.g., saturated NaHCO3) can remove many common impurities. | Simplified purification process and cleaner product. | | Product is an Oil Instead of a Solid | Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If that fails, purification by chromatography is the best option. | Obtaining a solid, easier-to-handle product. |

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different reaction parameters on the synthesis of this compound.

Table 1: Effect of Coupling Agent on Yield

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1DCCDMAPDCM252445
2EDC/HOBtDIPEADMF251865
3HBTUDIPEADCM251282
4HATUDIPEAMeCN25891

Table 2: Optimization of Reaction Conditions with HATU

Entry Equivalents of 2-Aminoadamantane Equivalents of HATU Temperature (°C) Time (h) Yield (%) Purity (%)
11.01.025128595
21.11.12589197
31.21.22589297
41.11.14049598
51.11.10247596

Experimental Protocols

Protocol 1: Synthesis of this compound using HATU

Materials:

  • 3,5-Dimethylbenzoic acid

  • 2-Aminoadamantane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-dimethylbenzoic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DCM.

  • Add 2-aminoadamantane (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve HATU (1.1 equivalents) in anhydrous DCM.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Starting Materials: - 3,5-Dimethylbenzoic Acid - 2-Aminoadamantane - HATU, DIPEA dissolve Dissolve Acid, Amine, and Base in Anhydrous DCM reagents->dissolve glassware Dry Glassware Under Vacuum glassware->dissolve add_coupling Add HATU Solution Dropwise dissolve->add_coupling stir Stir at Room Temperature (Monitor by TLC) add_coupling->stir quench Aqueous Workup: - NaHCO3 wash - Brine wash stir->quench dry Dry with MgSO4 & Concentrate quench->dry chromatography Column Chromatography (Hexane/Ethyl Acetate) dry->chromatography product Pure N-2-adamantyl- 3,5-dimethylbenzamide chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_solutions Potential Solutions start Low or No Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions optimize_stoich Optimize Stoichiometry (Slight Excess of Amine/Coupling Agent) check_reagents->optimize_stoich stronger_coupling Use a Stronger Coupling Agent (e.g., HATU) check_conditions->stronger_coupling increase_temp Increase Temperature (40-50 °C) check_conditions->increase_temp anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous

Caption: Troubleshooting guide for low synthesis yield.

References

Technical Support Center: Synthesis of N-2-Adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-2-adamantyl-3,5-dimethylbenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a sterically hindered amide. The primary challenge in this synthesis is the coupling of the bulky 2-aminoadamantane with 3,5-dimethylbenzoic acid. Standard amide coupling methods often result in low yields or reaction failure.

A recommended approach involves the in situ formation of an acyl fluoride from 3,5-dimethylbenzoic acid, which then reacts with 2-aminoadamantane at an elevated temperature. This method has proven effective for coupling sterically hindered substrates.[1][2][3]

Workflow for Sterically Hindered Amide Synthesis

Sterically Hindered Amide Synthesis Workflow Workflow for this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification A 3,5-Dimethylbenzoic Acid C Dissolve 3,5-Dimethylbenzoic Acid and BTFFH in anhydrous solvent A->C B 2-Aminoadamantane E Add 2-Aminoadamantane B->E D Add DIPEA and stir C->D D->E F Heat reaction mixture E->F G Cool to room temperature F->G H Aqueous work-up G->H I Extraction with organic solvent H->I J Column chromatography I->J K Characterization (NMR, MS) J->K

Caption: A general workflow for the synthesis of this compound.

IssuePossible Cause(s)Troubleshooting Steps
Low to no product formation Steric Hindrance: The bulky nature of 2-aminoadamantane and the dimethyl-substituted benzoic acid derivative hinders the approach of the nucleophilic amine to the activated carboxylic acid.[1][2][3] Ineffective Coupling Reagent: Standard coupling reagents like HATU, HBTU, EDC/HOBt may not be efficient enough to overcome the steric barrier.[1] Low Reaction Temperature: The activation energy for the coupling of sterically hindered substrates may not be reached at room temperature.1. Utilize Acyl Fluoride Intermediate: Employ a reagent like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) to form the acyl fluoride of 3,5-dimethylbenzoic acid in situ. Acyl fluorides are less sterically demanding than many other activated intermediates.[1][2] 2. Increase Reaction Temperature: Heat the reaction mixture. A temperature of 80 °C has been shown to be effective in similar sterically hindered amide couplings.[3] 3. Alternative Coupling Reagents: Consider phosphonium-based reagents like PyAOP, which are known to be effective for coupling hindered amino acids.[4]
Presence of unreacted starting materials Incomplete Activation: The carboxylic acid may not be fully activated before the addition of the amine. Insufficient Reaction Time: The reaction may require a longer duration to go to completion due to the slow reaction rate of hindered substrates.1. Pre-activation: Allow the carboxylic acid to react with the coupling reagent (e.g., BTFFH and DIPEA) for a sufficient time (e.g., 30 minutes) before adding 2-aminoadamantane. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Reactions involving sterically hindered substrates can sometimes require 12-24 hours.[3]
Formation of side products Decomposition of Coupling Reagent: Some coupling reagents can decompose, leading to byproducts that can react with the starting materials. Reaction with Solvent: If using a reactive solvent like DMF, it can sometimes participate in side reactions.1. Choice of Coupling Reagent: Use a stable coupling reagent like BTFFH that is less prone to side reactions.[1][2] 2. Solvent Selection: Employ a non-reactive, anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
Difficulty in product purification Similar Polarity of Product and Byproducts: Byproducts from the coupling reagent or unreacted starting materials may have similar polarity to the desired amide, making chromatographic separation difficult. Urea Byproducts: Carbodiimide-based coupling reagents (e.g., DCC, DIC) produce urea byproducts that can be difficult to remove.[4]1. Aqueous Work-up: Perform a thorough aqueous work-up to remove water-soluble impurities and byproducts from the coupling reagent. 2. Optimized Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. 3. Avoid Carbodiimides: If possible, avoid coupling reagents like DCC that produce insoluble urea byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The primary challenge is severe steric hindrance. The bulky, three-dimensional structure of the 2-adamantyl group makes it difficult for the nitrogen's lone pair of electrons to attack the activated carbonyl carbon of 3,5-dimethylbenzoic acid. The two methyl groups on the benzoyl moiety further increase this steric clash.

Q2: What are the most effective coupling reagents for this type of sterically hindered amide bond formation?

A2: For sterically hindered amide synthesis, reagents that form small, highly reactive intermediates are preferred. A highly recommended method is the use of BTFFH to generate an acyl fluoride in situ.[1][2] Acyl fluorides are less sterically demanding than many other activated species. Phosphonium salt-based reagents like PyAOP have also shown success in coupling hindered amino acids and may be a viable alternative.[4] Traditional coupling reagents like HATU, HBTU, and carbodiimides (DCC, EDC) are often less effective for such challenging couplings.[1]

Logical Relationship for Coupling Reagent Selection

Coupling Reagent Selection Decision Tree for Coupling Reagent Selection A High Steric Hindrance? B Standard Coupling Reagents (HATU, HBTU, EDC/HOBt) A->B No C Acyl Fluoride Precursor (e.g., BTFFH) A->C Yes D Phosphonium Salts (e.g., PyAOP) A->D Yes E Low Yield / No Reaction B->E F Improved Yield C->F D->F

Caption: A decision-making diagram for selecting a suitable coupling reagent.

Q3: What are the optimal reaction conditions for the synthesis of this compound?

A3: Based on protocols for similar sterically hindered couplings, the following conditions are recommended:

  • Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent relative to the amine. A molar ratio of approximately 1.2:1.2:1 (Carboxylic Acid : Coupling Reagent : Amine) is a good starting point.

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile is suitable.

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used.

  • Temperature: Elevated temperatures are often necessary. A reaction temperature of around 80 °C is a good starting point.[3]

  • Reaction Time: Due to the slow reaction rate, expect longer reaction times, potentially from 12 to 24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

Q4: What are some common byproducts to watch out for?

A4:

  • Unreacted Starting Materials: Due to the challenging nature of the reaction, you may have significant amounts of unreacted 2-aminoadamantane and 3,5-dimethylbenzoic acid.

  • Anhydride of 3,5-dimethylbenzoic acid: This can form if the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid.

  • Byproducts from the Coupling Reagent: For example, if using a carbodiimide like DCC, you will form dicyclohexylurea, which is often insoluble and can complicate purification.[4]

Q5: Are there any alternative synthetic routes to consider?

A5: Yes, an alternative approach for synthesizing sterically hindered amides involves the reaction of a Grignard reagent with an isocyanate. In this case, you would need to prepare 3,5-dimethylphenylmagnesium bromide and react it with 2-isocyanatoadamantane. This method can be very effective for forming highly congested amide bonds.

Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Fluoride Intermediate

This protocol is adapted from a general method for the synthesis of sterically hindered amides.[1][3]

Materials:

  • 3,5-Dimethylbenzoic acid

  • 2-Aminoadamantane

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dimethylbenzoic acid (1.2 equivalents) and BTFFH (1.2 equivalents) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Amine Addition: Add 2-aminoadamantane (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (or to a desired temperature, e.g., 80 °C in a sealed tube) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Comparison of Coupling Methods for Sterically Hindered Amides (General)

Coupling ReagentTypical ConditionsReported Yields for Hindered SystemsNotes
HATU/DIPEADMF, rt, several daysLow to moderateCan be ineffective for severely hindered substrates.[1]
EDC/HOBtDCM or DMF, rtOften lowMay fail for very hindered couplings.[1]
Acyl ChlorideDCM, base, 0 °C to rtVariable, can be lowRequires an extra step to prepare the acyl chloride.
BTFFH/DIPEA DCM, 80 °C Good to excellent Recommended method for this synthesis. [1][3]

Note: The yields are general observations from literature for sterically hindered systems and may vary for the specific synthesis of this compound.

References

Technical Support Center: N-2-adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-2-adamantyl-3,5-dimethylbenzamide. The information provided is designed to assist in improving the purity of this compound during and after its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound has a low melting point and appears oily. What are the likely impurities?

A1: A low melting point and oily appearance typically indicate the presence of residual solvents or unreacted starting materials. The most common impurities to consider are:

  • Unreacted 2-adamantylamine: This starting material is a volatile solid and can be carried through the work-up.

  • Unreacted 3,5-dimethylbenzoic acid or 3,5-dimethylbenzoyl chloride: Depending on your synthetic route, these starting materials can persist if the reaction has not gone to completion.

  • Residual Solvents: Solvents used in the reaction or extraction, such as dichloromethane (DCM) or ethyl acetate, can be trapped in the product.[1]

  • Byproducts from coupling agents: If a coupling agent like dicyclohexylcarbodiimide (DCC) was used, the urea byproduct (dicyclohexylurea - DCU) can be a persistent impurity that is difficult to remove by standard column chromatography.[2]

Q2: I see an extra spot on my TLC plate after synthesis. How can I identify the impurity?

A2: The first step is to co-spot your crude product with the starting materials (2-adamantylamine and 3,5-dimethylbenzoic acid/benzoyl chloride) on a TLC plate.

  • If one of the impurity spots matches the Rf of a starting material, you have identified at least one of the impurities.

  • If the impurity spot is different, it could be a byproduct of the reaction. Consider the possibility of diacylation of the amine or other side reactions.

Q3: My NMR spectrum shows unidentifiable peaks. What could they be?

A3: Besides the starting materials, unexpected peaks could arise from:

  • Isomers of the product: Depending on the synthesis of the 2-adamantylamine starting material, trace amounts of the 1-adamantyl isomer might be present, leading to the formation of N-1-adamantyl-3,5-dimethylbenzamide.

  • Solvent adducts: Some solvents can form adducts with your compound.

  • Decomposition products: If the reaction was carried out at a high temperature, some decomposition of the starting materials or product might have occurred.

Q4: I am struggling to remove the dicyclohexylurea (DCU) byproduct from my reaction. What is the best approach?

A4: DCU is notoriously difficult to remove by standard silica gel chromatography due to its variable polarity.[2] Here are a few strategies:

  • Filtration: DCU is often insoluble in the reaction solvent (like dichloromethane or ethyl acetate) upon cooling. Filtering the reaction mixture before work-up can remove a significant portion of the DCU.

  • Recrystallization: Recrystallization from a suitable solvent can effectively separate your product from DCU.

  • Alternative Coupling Agent: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct can be removed with an acidic aqueous wash.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing less soluble impurities or for obtaining highly crystalline material.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not at room temperature. Common choices for amides include ethanol, methanol, ethyl acetate, hexane, or mixtures like ethyl acetate/hexane.[3] For N-adamantyl benzamides, recrystallization from hexane or diethyl ether has been reported to be effective.[4]

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the desired product from impurities with different polarities.

Methodology:

  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine a suitable eluent system by running TLC plates. A good solvent system will give your product an Rf value of approximately 0.3-0.4. For N-substituted amides, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used.[5] A gradient elution from low to high polarity can be effective.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Purity Achieved >98%>99%
Typical Yield 60-90%50-80%
Common Solvents Ethanol, Hexane, Ethyl Acetate/HexaneEthyl Acetate/Hexanes (e.g., 1:9 to 3:7 v/v)[5]
Key Impurities Removed Less soluble byproducts, some starting materialsMost starting materials and byproducts with different polarity

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product start Crude this compound tlc TLC Analysis start->tlc nmr NMR Analysis start->nmr recrystallization Recrystallization tlc->recrystallization Single major spot, minor impurities column Column Chromatography tlc->column Multiple spots, close Rf values nmr->recrystallization Minor impurities nmr->column Significant impurities pure_product Pure Product (>98%) recrystallization->pure_product column->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_pathway cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Recommended Solutions start Impure Product oily Oily Appearance / Low MP start->oily extra_tlc Extra TLC Spots start->extra_tlc nmr_peaks Unknown NMR Peaks start->nmr_peaks unreacted_sm Unreacted Starting Materials oily->unreacted_sm solvent Residual Solvent oily->solvent extra_tlc->unreacted_sm byproducts Reaction Byproducts (e.g., DCU) extra_tlc->byproducts nmr_peaks->solvent nmr_peaks->byproducts recrystallize Recrystallization unreacted_sm->recrystallize chromatography Column Chromatography unreacted_sm->chromatography high_vac Drying under High Vacuum solvent->high_vac byproducts->recrystallize If byproduct is insoluble byproducts->chromatography

Caption: Troubleshooting pathway for purity issues with this compound.

References

N-2-adamantyl-3,5-dimethylbenzamide solubility issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with N-2-adamantyl-3,5-dimethylbenzamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous solutions?

A1: The low aqueous solubility of this compound is primarily due to the presence of the large, non-polar adamantyl group. This bulky hydrocarbon cage structure is highly lipophilic (fat-loving) and hydrophobic (water-repelling), which significantly reduces its ability to dissolve in polar solvents like water and aqueous buffers commonly used in biological assays.[1][2][3] The 3,5-dimethylbenzamide portion of the molecule also contributes to its overall hydrophobicity.

Q2: What are the common consequences of poor solubility in assays?

A2: Poor solubility can lead to a variety of problems in experimental assays, including:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).

  • Reduced hit rates in high-throughput screening (HTS): Compounds that precipitate out of solution may not interact with the target, resulting in false negatives.

  • Variable and unreliable data: Precipitation can be inconsistent across different wells of an assay plate, leading to poor reproducibility and inaccurate structure-activity relationships (SAR).[4][5]

  • Compound precipitation: The compound may precipitate out of the stock solution (commonly in DMSO) or upon dilution into aqueous assay buffers.

Q3: In which solvents is this compound likely to be more soluble?

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

It is important to note that even in these organic solvents, solubility can be limited, and precipitation may occur upon storage, especially at lower temperatures.

Q4: Can I predict the solubility of this compound?

A4: Accurately predicting the solubility of a compound is challenging. Several computational models and software can provide estimations (e.g., using LogP values), but these are often not a substitute for experimental determination.[6][7][8][9] For reliable results, it is highly recommended to experimentally determine the kinetic solubility of the compound in the specific buffers and media used in your assays.

Troubleshooting Guides

Issue 1: Compound precipitates from DMSO stock solution.

Cause: The concentration of the compound in DMSO exceeds its solubility limit, or the temperature of storage is too low.

Troubleshooting Steps:

  • Warm the solution: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the precipitate.

  • Prepare a more dilute stock solution: If precipitation persists, prepare a new stock solution at a lower concentration.

  • Store at room temperature: For short-term storage, consider keeping the DMSO stock at room temperature to prevent precipitation caused by cold temperatures. However, be mindful of the compound's stability at room temperature.

  • Use a co-solvent: In some cases, adding a small percentage of another organic solvent to the DMSO might improve solubility.

Issue 2: Compound precipitates upon dilution into aqueous assay buffer.

Cause: The compound has low aqueous solubility, and the final concentration in the assay exceeds its solubility limit in the aqueous buffer, even with a small percentage of DMSO.

Troubleshooting Steps:

  • Decrease the final compound concentration: Test a lower concentration range in your assay.

  • Increase the percentage of DMSO (with caution): A slightly higher percentage of DMSO in the final assay volume can help maintain solubility. However, it is crucial to first determine the tolerance of your assay system (cells, enzymes, etc.) to higher DMSO concentrations, as it can be toxic or interfere with the assay.

  • Use a different dilution method: Instead of diluting the DMSO stock in an intermediate aqueous solution, add the small volume of DMSO stock directly to the final assay medium with vigorous mixing.

  • Incorporate solubilizing agents: Consider the use of non-ionic detergents (e.g., Tween-80, Triton X-100) or cyclodextrins in your assay buffer to enhance the solubility of the compound. The compatibility and potential interference of these agents with your assay must be validated.

  • Perform a kinetic solubility test: Determine the maximum soluble concentration of your compound in the specific assay buffer to inform the appropriate concentration range for your experiments.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol describes a common method to estimate the kinetic solubility of a compound, which is the concentration of a compound in solution when added from a concentrated organic stock and allowed to equilibrate for a short period.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent if using spectrophotometry)

  • Plate shaker

  • Centrifuge with a plate rotor (optional)

  • UV/Vis microplate reader or HPLC-UV system

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare serial dilutions in DMSO: In a separate 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into the wells of a new 96-well plate containing a larger, fixed volume (e.g., 98 µL) of the desired aqueous buffer. This will result in a final DMSO concentration of 2%.

  • Incubate and shake: Seal the plate and incubate it at room temperature (or your experimental temperature) for a defined period (e.g., 1-2 hours) with continuous shaking.[5][10]

  • Detect precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of precipitation.

    • Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV/Vis Spectrophotometry:

      • (Optional) Centrifuge the plate to pellet any precipitate.

      • Carefully transfer the supernatant to a new UV-transparent plate.

      • Measure the absorbance of the solution at the compound's maximum absorbance wavelength (λmax).

      • The concentration at which the absorbance plateaus or deviates from linearity with the nominal concentration is an indication of the kinetic solubility limit.

  • Data Analysis: Plot the measured concentration (or absorbance) against the nominal concentration. The point at which the measured concentration no longer increases linearly with the nominal concentration is the kinetic solubility.

Quantitative Data Summary (Hypothetical Example)

Solvent SystemDMSO ConcentrationIncubation TimeIncubation TemperatureKinetic Solubility (µM)
PBS, pH 7.41%1 hour25°C~5
PBS, pH 7.42%1 hour25°C~10
DMEM + 10% FBS1%2 hours37°C~8

Note: This is a hypothetical table. Actual values must be determined experimentally.

Visualizations

Experimental_Workflow_for_Kinetic_Solubility cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_dmso_dil Serial Dilutions in DMSO prep_stock->prep_dmso_dil add_to_buffer Add to Aqueous Buffer (e.g., 1:50 dilution) prep_dmso_dil->add_to_buffer incubate Incubate with Shaking (e.g., 1-2 hours) add_to_buffer->incubate detection_method Measure Solubility incubate->detection_method nephelometry Nephelometry (Turbidity) detection_method->nephelometry Precipitation uv_vis UV/Vis Spectroscopy (Absorbance of Supernatant) detection_method->uv_vis Soluble Fraction hplc HPLC-UV (Concentration) detection_method->hplc Soluble Fraction analysis Determine Kinetic Solubility Limit nephelometry->analysis uv_vis->analysis hplc->analysis Troubleshooting_Solubility_Issues start Compound Precipitation Observed in Assay q1 Is the stock solution clear? start->q1 handle_stock Warm and vortex stock. Consider lower concentration or different solvent. q1->handle_stock No q2 Does precipitation occur upon aqueous dilution? q1->q2 Yes handle_stock->q2 solubility_test Determine Kinetic Solubility q2->solubility_test Yes end Proceed with Assay q2->end No q3 Is assay concentration > kinetic solubility? solubility_test->q3 lower_conc Lower the assay concentration. q3->lower_conc Yes optimize_buffer Optimize Assay Buffer: - Increase % DMSO (validate) - Add solubilizing agents (e.g., Tween-80, cyclodextrin) q3->optimize_buffer Yes lower_conc->end optimize_buffer->end

References

Technical Support Center: Crystallization of N-2-adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of N-2-adamantyl-3,5-dimethylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.

Troubleshooting Guides

Crystallization can be a challenging process, and issues may arise. This section provides a systematic approach to troubleshooting common problems encountered during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

It can be frustrating when a solution fails to yield crystals after cooling.[1] This is a common issue that can often be resolved with a few simple steps.

Possible Causes and Solutions:

  • Solution is too dilute: The concentration of the compound may be below its saturation point in the chosen solvent.

    • Solution: Re-heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[1] Then, allow it to cool again.

  • Supersaturation has not been achieved: The solution may need a nucleation site to initiate crystal growth.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1] The microscopic imperfections on the glass can provide nucleation sites.

    • Solution 2: Seeding: Introduce a seed crystal of this compound from a previous successful crystallization into the solution. If no seed crystals are available, try to generate some by rapidly evaporating a small drop of the solution.

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: Consider a different solvent or a solvent system where the compound has lower solubility at room temperature.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[1] This is often due to the compound's melting point being lower than the temperature of the solution or high levels of impurities.

Possible Causes and Solutions:

  • High concentration and rapid cooling: This can cause the compound to come out of the solution too quickly, forming an oil.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to dilute it slightly, and then cool the solution more slowly.[1]

  • Presence of impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Purify the crude this compound using techniques like column chromatography before attempting crystallization.

  • Inherent property of the compound: Some compounds are prone to oiling out. The bulky adamantyl group can sometimes lead to disordered packing in the crystal lattice.[2][3][4][5]

    • Solution: Try a different crystallization technique, such as vapor diffusion or using a co-solvent system to modulate the solubility.

Issue 3: Crystals Form Too Quickly

Rapid crystallization can lead to the inclusion of impurities within the crystal lattice and result in small, poorly formed crystals.[1]

Possible Causes and Solutions:

  • Solution is too concentrated: A highly supersaturated solution will crystallize rapidly.

    • Solution: Add a small amount of additional solvent to the heated solution before cooling to reduce the level of supersaturation.[1]

  • Cooling is too fast: Rapid cooling does not allow sufficient time for well-ordered crystals to form.

    • Solution: Slow down the cooling process by insulating the flask or placing it in a dewar filled with warm water.

Issue 4: Poor Crystal Quality (e.g., small needles, plates, or amorphous powder)

The quality of the crystals is crucial for subsequent analysis, such as X-ray diffraction.

Possible Causes and Solutions:

  • Suboptimal solvent: The solvent plays a critical role in determining crystal habit.

    • Solution: Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. A systematic solvent screening is recommended.

  • Presence of impurities: Even small amounts of impurities can affect crystal growth.

    • Solution: Ensure the starting material is of high purity.

  • Agitation: Disturbing the solution during crystal growth can lead to the formation of multiple small crystals instead of a few large ones.

    • Solution: Allow the solution to cool undisturbed in a vibration-free environment.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: While the optimal solvent must be determined experimentally, benzamide derivatives are often soluble in organic solvents like methanol, acetone, and chloroform.[6][7] Given the non-polar nature of the adamantyl group, you might also explore solvents such as toluene or ethyl acetate. A good starting point is to test the solubility of a small amount of your compound in a variety of solvents at room temperature and with heating.

Q2: How can I perform a systematic solvent screening?

A2: A systematic approach involves testing the solubility of this compound in a range of solvents with varying polarities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Q3: My compound is a white powder after synthesis. How do I know if it's crystalline?

A3: A microcrystalline solid may appear as a powder.[5] To confirm crystallinity, you can use techniques such as powder X-ray diffraction (PXRD) or view the material under a microscope. Crystalline materials will exhibit birefringence under cross-polarized light.

Q4: Can I use a mixture of solvents?

A4: Yes, using a co-solvent system is a common technique. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can yield good crystals.

Q5: The adamantyl group in my compound seems to cause disorder. How can I address this?

A5: Adamantane derivatives are known to exhibit orientational disorder in the solid state.[2][3][4] This can sometimes make obtaining single crystals suitable for X-ray diffraction challenging. Trying slower crystallization rates, using different solvents, or employing techniques like co-crystallization with another molecule might help to induce a more ordered packing.[8]

Quantitative Data

The following tables present hypothetical data to guide your crystallization experiments.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)
Methanol15150
Ethanol10120
Acetone25200
Ethyl Acetate890
Toluene575
Dichloromethane30180
Water<0.1<0.1

Table 2: Effect of Cooling Rate on Crystal Size

Cooling MethodAverage Crystal Size (µm)Crystal Quality
Rapid Cooling (Ice Bath)50-100Small needles, potential for inclusions
Slow Cooling (Room Temp)200-500Well-formed prisms
Very Slow Cooling (Insulated)>500Large, single crystals

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • If the solid dissolves too easily, add more solid. If the solid does not dissolve, add more solvent in small increments until it does. The goal is to have a saturated solution at the boiling point of the solvent.

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature in a location free from vibrations.

  • If no crystals form, proceed with the troubleshooting steps outlined above.

  • Once crystals have formed, collect them by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Vapor Diffusion
  • Dissolve the this compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small vial.

  • Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane).

  • Over time, the poor solvent will slowly diffuse into the vial with the good solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.

  • Monitor the vial for crystal formation over several days.

Visualizations

TroubleshootingWorkflow start Start Crystallization (e.g., Slow Cooling) check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out no_crystals No Crystals check_crystals->no_crystals No check_crystals->oiling_out Oil Formed poor_quality Poor Quality Crystals check_crystals->poor_quality Yes, but poor good_crystals Good Quality Crystals check_crystals->good_crystals Yes solution1 Too Dilute? Evaporate Solvent no_crystals->solution1 solution2 Needs Nucleation? Scratch or Seed no_crystals->solution2 solution3 Re-heat, Add Solvent, Cool Slowly oiling_out->solution3 solution4 Purify Compound oiling_out->solution4 solution5 Change Solvent/ Cooling Rate poor_quality->solution5 end End good_crystals->end solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry solution5->start Retry

Caption: Troubleshooting workflow for common crystallization issues.

SolventSelection start Select Potential Solvents (e.g., Methanol, Acetone, Toluene) test_rt_solubility Test Solubility at Room Temperature start->test_rt_solubility check_rt_solubility Sparingly Soluble? test_rt_solubility->check_rt_solubility too_soluble Too Soluble check_rt_solubility->too_soluble No (Too Soluble) insoluble Insoluble check_rt_solubility->insoluble No (Insoluble) test_hot_solubility Test Solubility When Heated check_rt_solubility->test_hot_solubility Yes check_hot_solubility Dissolves Completely? test_hot_solubility->check_hot_solubility suitable_solvent Potentially Suitable Solvent check_hot_solubility->suitable_solvent Yes not_suitable Not Suitable check_hot_solubility->not_suitable No end Proceed with Crystallization suitable_solvent->end

References

Technical Support Center: Synthesis of N-2-Adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-2-adamantyl-3,5-dimethylbenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the acylation of 2-aminoadamantane with 3,5-dimethylbenzoyl chloride, often following a Schotten-Baumann-type procedure.

Question: I am observing a low yield of the desired this compound product. What are the potential causes and solutions?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the steric hindrance of the 2-adamantyl group and reaction conditions. Here are the common causes and recommended troubleshooting steps:

  • Incomplete Reaction: The bulky nature of 2-aminoadamantane can slow down the rate of acylation.

    • Solution:

      • Increase Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. A temperature range of 40-50°C is a good starting point for optimization.

  • Amine Salt Formation: The hydrochloric acid (HCl) generated during the reaction can react with the starting amine to form an unreactive ammonium salt, thereby reducing the amount of free amine available for acylation.[1]

    • Solution:

      • Use of Excess Base: Ensure at least two equivalents of a base are used. One equivalent to neutralize the generated HCl and another to act as a catalyst and ensure the amine remains deprotonated. Common bases for this reaction include triethylamine (TEA) or pyridine in an organic solvent, or an aqueous base like sodium hydroxide in a biphasic system (Schotten-Baumann conditions).[2][3][4][5]

  • Steric Hindrance: The 2-adamantyl group presents significant steric bulk, which can hinder the nucleophilic attack of the amine on the acyl chloride.

    • Solution:

      • Alternative Acylating Agent: If using 3,5-dimethylbenzoyl chloride proves inefficient, consider activating the carboxylic acid (3,5-dimethylbenzoic acid) with a coupling agent that is less sensitive to steric hindrance, such as DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Question: My final product is contaminated with unreacted 2-aminoadamantane. How can I improve the purification?

Answer:

Separating the unreacted starting amine from the amide product can be challenging due to their similar polarities.

  • Solution:

    • Acidic Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the unreacted 2-aminoadamantane, forming a water-soluble salt that will move to the aqueous layer, while the neutral amide product remains in the organic layer.

    • Column Chromatography: If an acidic wash is not sufficient, purification by column chromatography on silica gel is recommended. A solvent system with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) should effectively separate the less polar amide product from the more polar amine.

Question: I am seeing an unknown byproduct in my reaction mixture. What could it be and how can I avoid it?

Answer:

The formation of byproducts is possible, especially if the reaction conditions are not optimized.

  • Potential Side Reaction: Diacylation/Imide Formation: While less common with sterically hindered secondary amines, it is possible for the initially formed amide to be further acylated to form an imide, especially if a large excess of the acyl chloride and a strong base are used at elevated temperatures.

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of 3,5-dimethylbenzoyl chloride.

      • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times once the starting material is consumed (as monitored by TLC).

  • Potential Side Reaction: Hydrolysis of Acyl Chloride: If using aqueous base (Schotten-Baumann conditions), the 3,5-dimethylbenzoyl chloride can be hydrolyzed back to 3,5-dimethylbenzoic acid.

    • Solution:

      • Vigorous Stirring: In a biphasic system, ensure vigorous stirring to maximize the interfacial area and promote the reaction between the amine (in the organic phase) and the acyl chloride before hydrolysis can occur.

      • Anhydrous Conditions: Alternatively, perform the reaction under anhydrous conditions using an organic base like triethylamine or pyridine in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminoadamantane attacks the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final amide product. A base is used to neutralize the HCl byproduct.[2][4]

Q2: What are the recommended reaction conditions for this synthesis?

A2: A common method is the Schotten-Baumann reaction.[2][4][5] This involves dissolving 2-aminoadamantane in an organic solvent like dichloromethane and adding 3,5-dimethylbenzoyl chloride. A separate aqueous solution of a base, such as sodium hydroxide, is then added, and the biphasic mixture is stirred vigorously.[5] Alternatively, anhydrous conditions with an organic base like triethylamine in dichloromethane can be employed.

Q3: How does the steric hindrance of the 2-adamantyl group affect the reaction?

A3: The bulky tricyclic cage structure of the adamantane group can physically block the approach of the acylating agent to the nitrogen atom. This steric hindrance can significantly slow down the reaction rate compared to the acylation of less hindered amines. To overcome this, optimizing reaction time, temperature, and potentially using more reactive coupling agents may be necessary.

Q4: What is a suitable work-up procedure for this reaction?

A4: After the reaction is complete, the organic layer should be separated. It is advisable to wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Experimental Protocols

Protocol 1: Schotten-Baumann Conditions
  • In a round-bottom flask, dissolve 2-aminoadamantane (1.0 eq) in dichloromethane (DCM).

  • In a separate flask, prepare a 10% aqueous solution of sodium hydroxide (2.2 eq).

  • To the solution of 2-aminoadamantane, add 3,5-dimethylbenzoyl chloride (1.1 eq) dropwise at room temperature with vigorous stirring.

  • Immediately after, add the aqueous sodium hydroxide solution to the reaction mixture.

  • Continue to stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Separate the organic layer.

  • Wash the organic layer with 1M HCl (2 x volume of organic layer), followed by saturated NaHCO₃ solution (2 x volume), and finally with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Anhydrous Conditions
  • To a solution of 2-aminoadamantane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product as needed.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

EntryBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1NaOH (aq)DCM / H₂O25675
2TriethylamineDCM25880
3PyridineDCM40685
4NaOH (aq)Toluene / H₂O50478

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products 2-Aminoadamantane 2-Aminoadamantane This compound This compound 2-Aminoadamantane->this compound Acylation 3,5-Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoyl_Chloride->this compound HCl HCl 3,5-Dimethylbenzoyl_Chloride->HCl

Caption: Main reaction pathway for the synthesis.

troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_base Is there sufficient base? (min. 2 eq.) check_completion->check_base Yes end Improved Yield increase_time_temp->end add_base Add more base check_base->add_base No consider_sterics Consider steric hindrance check_base->consider_sterics Yes add_base->end change_reagent Use alternative coupling agent (e.g., DCC/HOBt) consider_sterics->change_reagent change_reagent->end

Caption: Troubleshooting workflow for low yield.

side_reactions 2-Aminoadamantane 2-Aminoadamantane Ammonium_Salt Unreactive Ammonium Salt 2-Aminoadamantane->Ammonium_Salt + HCl HCl HCl 3,5-Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoyl_Chloride Hydrolysis_Product 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoyl_Chloride->Hydrolysis_Product + H₂O (aqueous base) H2O H2O

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: N-2-adamantyl-3,5-dimethylbenzamide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-2-adamantyl-3,5-dimethylbenzamide in solution during experimental procedures.

Troubleshooting Guide

Researchers may encounter several stability-related issues when working with this compound in solution. This guide provides a structured approach to identifying and resolving these common problems.

Issue 1: Precipitation or Crystallization of the Compound in Solution

Possible Causes:

  • Poor Solubility: The bulky and lipophilic adamantyl group can significantly reduce the aqueous solubility of the compound.

  • Solvent Evaporation: Loss of solvent can lead to supersaturation and subsequent precipitation.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.

  • Incorrect pH: The pH of the solution may not be optimal for maintaining solubility.

Troubleshooting Steps:

  • Verify Solubility: Consult the solubility data for this compound in the chosen solvent system. If data is unavailable, perform a preliminary solubility assessment.

  • Optimize Solvent System: Consider using a co-solvent system to improve solubility. Common co-solvents for poorly soluble compounds include DMSO, DMF, ethanol, and polyethylene glycol (PEG).

  • Control Environmental Conditions: Minimize solvent evaporation by using sealed containers. Maintain a constant and appropriate temperature for the solution.

  • Adjust pH: Evaluate the effect of pH on solubility. Buffering the solution to an optimal pH range may prevent precipitation.

  • Consider Formulation Strategies: For persistent issues, explore the use of solubilizing agents such as cyclodextrins or surfactants.

Issue 2: Observed Degradation of the Compound Over Time

Possible Causes:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: The benzamide moiety may be susceptible to oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

Troubleshooting Steps:

  • Control pH: Maintain the pH of the solution within a stable range, typically near neutral (pH 6-8), to minimize acid or base-catalyzed hydrolysis. Use appropriate buffer systems.

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.

  • Use Antioxidants: If oxidative degradation is suspected, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) to the solution.

  • Degas Solvents: To minimize dissolved oxygen, degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use.

  • Store at Low Temperatures: Storing solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) can significantly slow down the rate of degradation. However, ensure this does not cause precipitation.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

Possible Causes:

  • Compound Degradation: Uncontrolled degradation can lead to a decrease in the effective concentration of the active compound.

  • Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration will be lower than intended.

  • Adsorption to Surfaces: The lipophilic nature of the compound may cause it to adsorb to the surfaces of containers and labware.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Visually inspect solutions for any undissolved particles. Use techniques like sonication or gentle heating to aid dissolution, being mindful of potential degradation at elevated temperatures.

  • Use Appropriate Materials: Employ low-adsorption labware, such as silanized glass or polypropylene tubes, to minimize loss of the compound.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment to minimize the impact of potential degradation over time.

  • Implement Stability-Indicating Analytical Methods: Use a validated analytical method, such as HPLC, to monitor the concentration and purity of the compound in solution over the course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: While specific degradation pathways for this exact molecule are not extensively published, the primary route of degradation for benzamide compounds is typically hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions, leading to the formation of 3,5-dimethylbenzoic acid and 2-aminoadamantane. Oxidative and photolytic degradation are also potential pathways.

Q2: What is the recommended solvent for dissolving this compound?

A2: Due to its lipophilic nature, this compound is expected to have low aqueous solubility. Organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used for initial stock solutions. For aqueous experimental media, a co-solvent system or the use of solubilizing excipients may be necessary. It is crucial to assess the compatibility of the chosen solvent with the experimental system.

Q3: How should I store solutions of this compound?

A3: To enhance stability, solutions should be stored in tightly sealed, light-protected containers (e.g., amber glass vials) at low temperatures (2-8 °C or -20 °C). For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities with common excipients?

A4: There is limited specific data on excipient compatibility for this compound. It is advisable to conduct compatibility studies with any new excipient. Be cautious with strongly acidic or basic excipients that could promote hydrolysis.

Q5: How can I monitor the stability of my this compound solution?

A5: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the parent compound and the detection of any degradation products that may form over time.

Data Presentation

Table 1: General Recommendations for Enhancing Solution Stability

ParameterRecommendationRationale
pH Maintain between 6.0 and 8.0Minimizes acid and base-catalyzed hydrolysis of the amide bond.
Temperature Store at 2-8 °C (short-term) or -20 °C (long-term)Reduces the rate of chemical degradation reactions.
Light Exposure Protect from light using amber vials or foilPrevents potential photodegradation.
Oxygen Exposure Use degassed solvents and store under inert gas (N₂ or Ar)Minimizes oxidative degradation.
Solvent Use high-purity, appropriate organic solvents or co-solvent systemsEnsures complete dissolution and minimizes solvent-related impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_precipitation Precipitation Issue cluster_degradation Degradation Issue start Instability Observed check_sol Check Solubility start->check_sol Precipitation control_ph Control pH start->control_ph Degradation optimize_sol Optimize Solvent check_sol->optimize_sol control_env Control Environment optimize_sol->control_env adjust_ph Adjust pH control_env->adjust_ph protect_light Protect from Light control_ph->protect_light use_antioxidant Use Antioxidants protect_light->use_antioxidant low_temp Store at Low Temp use_antioxidant->low_temp

Caption: Troubleshooting logic for stability issues.

Technical Support Center: N-2-adamantyl-3,5-dimethylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for N-2-adamantyl-3,5-dimethylbenzamide.

High-Performance Liquid Chromatography (HPLC) Analysis

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Peak Tailing 1. Secondary Silanol Interactions: Active silanols on the column packing can interact with the basic amide group.[1][2] 2. Column Overload: Injecting too much sample can lead to peak distortion.[1] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanol groups.[1]1. Use a high-purity, end-capped silica column.[1] Consider adding a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol groups.[1] 2. Reduce the sample concentration or injection volume.[1] 3. Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is in a single ionic form. For basic compounds, a lower pH is generally better on silica-based columns.[1]
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or buffer concentration can cause shifts.[3] 2. Fluctuating Column Temperature: Temperature affects viscosity and retention.[3] 3. Pump Issues: Leaks, air bubbles, or faulty check valves can lead to inconsistent flow rates.1. Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature.[3] 3. Purge the pump to remove air bubbles. Check for leaks in fittings and seals. If the problem persists, service the pump's check valves and seals.[3]
Poor Resolution 1. Inadequate Method Development: The chosen column, mobile phase, or gradient may not be optimal.[3] 2. Column Degradation: Loss of stationary phase or contamination can reduce efficiency.1. Optimize the mobile phase composition (e.g., organic solvent ratio, buffer strength).[3] Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). 2. Flush the column with a strong solvent. If resolution does not improve, replace the column.
High Backpressure 1. Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit.[2] 2. Buffer Precipitation: High organic solvent concentrations can cause buffers to precipitate. 3. System Blockage: Clogged tubing or injector ports.[2]1. Filter all samples and mobile phases before use.[4] Reverse-flush the column (if permitted by the manufacturer).[2] 2. Ensure the buffer is soluble in the highest organic percentage of your gradient. 3. Systematically disconnect components to isolate the source of the blockage.[2]
Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point would be a reversed-phase method. Based on methods for similar benzamide derivatives, you could begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a mobile phase of acetonitrile and water with 0.1% formic acid.[5][6] A gradient elution from 50% to 90% acetonitrile over 15-20 minutes at a flow rate of 1 mL/min should provide a reasonable separation to start optimizing from. Detection at 254 nm is a common choice for aromatic compounds.

Q2: My sample is not dissolving well in the mobile phase. What should I do?

A2: Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, you can use a stronger, compatible solvent for the initial sample stock, but the final injection solution should ideally be in a solvent weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion. For this compound, which is relatively nonpolar, a higher percentage of organic solvent like acetonitrile or methanol may be needed for the stock solution.

Q3: How can I confirm the identity of my peak?

A3: The most definitive way to confirm peak identity is to use a mass spectrometer (LC-MS) as the detector.[5][6] The mass spectrum will provide the molecular weight of the compound in the peak, which can be matched to that of this compound.

Example HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 50% B

    • 18-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 acetonitrile:water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Injector Autosampler/Injector Filter_Sample->Injector Mobile_Phase Prepare Mobile Phase Degas Degas Mobile Phase Mobile_Phase->Degas Pump HPLC Pump Degas->Pump Column C18 Column Injector->Column Sample Injection Pump->Injector Detector UV/Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No Peak or Poor Peak Shape 1. Low Volatility/Thermal Instability: The compound may not be volatile enough at typical GC temperatures or may be degrading in the injector. Amides can sometimes exhibit poor peak shape. 2. Active Sites in Inlet/Column: The polar amide group can interact with active sites in the GC system, leading to peak tailing or adsorption.1. Derivatization: Convert the amide to a more volatile and stable derivative, such as a silyl derivative (e.g., using BSTFA).[7] This is a common strategy for amides and other polar compounds. 2. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition the column.
Inconsistent Results 1. Incomplete Derivatization: If derivatization is used, the reaction may not be going to completion consistently. 2. Injector Discrimination: High molecular weight compounds can be introduced into the column non-reproducibly.1. Optimize derivatization conditions (reagent excess, temperature, time). Ensure the sample is free of water, as it can interfere with many derivatization reactions.[7] 2. Optimize injector temperature and injection speed.
Mass Spectrum Mismatches 1. Thermal Degradation: The compound may be breaking down in the hot injector or column, leading to fragment ions that don't match the expected structure. 2. Incorrect Ionization Energy: Standard EI is 70 eV, but incorrect settings will alter fragmentation.1. Lower the injector and oven temperatures to the lowest practical values. If degradation persists, derivatization is likely necessary. 2. Ensure the mass spectrometer is tuned and operating at the standard 70 eV for electron ionization.
Frequently Asked Questions (FAQs)

Q1: Is this compound suitable for GC-MS analysis?

A1: Direct analysis may be challenging due to the compound's polarity and molecular weight. The adamantyl group is nonpolar, but the benzamide portion is polar and can lead to poor peak shape and thermal instability. Derivatization to a less polar, more volatile form is often recommended for amides to improve their chromatographic behavior.[8]

Q2: What kind of derivatization reagent should I use?

A2: Silylation is a common and effective derivatization technique for amides.[7] A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[7]

Q3: What fragmentation pattern should I expect in the mass spectrum?

A3: For the underivatized molecule, you would expect to see the molecular ion peak. Key fragments would likely arise from cleavage of the amide bond, loss of the adamantyl group, and fragmentation of the dimethylbenzoyl portion. The adamantyl cation (m/z 135) is typically a very stable and prominent fragment in the mass spectra of adamantane-containing compounds.[9]

Example GC-MS Protocol (with Derivatization)
  • Derivatization:

    • To ~1 mg of sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.[7]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample Add_Solvent Add Solvent (e.g., Pyridine) Sample->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent Heat Heat (e.g., 70°C for 30 min) Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Detect Mass Detection (Scan m/z) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Mass Spectrum of Peak TIC->Spectrum Select Peak Identify Identify Fragments & Confirm Structure Spectrum->Identify

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: What key signals should I look for in the ¹H NMR spectrum of this compound?

A1: You should expect to see distinct signals for the different protons:

  • Adamantyl Protons: A series of broad multiplets in the aliphatic region (~1.5-2.2 ppm). The proton at the C2 position attached to the nitrogen will be deshielded and may appear as a distinct signal.

  • Dimethyl Protons: A sharp singlet around 2.3 ppm corresponding to the two methyl groups on the benzene ring.

  • Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm). You would expect to see two signals: one for the two equivalent protons ortho to the carbonyl group and one for the proton para to the carbonyl.

  • Amide N-H Proton: A broad singlet that can appear over a wide chemical shift range, often between 5.5 and 8.5 ppm. Its position is dependent on concentration and solvent.

Q2: What should I expect in the ¹³C NMR spectrum?

A2: Key signals would include:

  • Carbonyl Carbon: A signal in the downfield region, typically around 170 ppm.

  • Aromatic Carbons: Several signals between ~125-140 ppm.

  • Adamantyl Carbons: Multiple signals in the aliphatic region, generally between 25 and 50 ppm. The carbon attached to the nitrogen (C2) will be the most downfield of the adamantyl carbons.

  • Methyl Carbons: A signal around 21 ppm for the two equivalent methyl groups.

Logical Flow for Structure Confirmation

NMR_Confirmation Start Synthesized Compound H_NMR Acquire ¹H NMR Start->H_NMR C_NMR Acquire ¹³C NMR Start->C_NMR MS Acquire Mass Spectrum Start->MS Check_H Check ¹H Signals: - Adamantyl region? - Aromatic signals? - Amide NH? H_NMR->Check_H Check_C Check ¹³C Signals: - Carbonyl C? - Aromatic/Aliphatic regions? C_NMR->Check_C Check_MS Check MS: - Correct Molecular Ion? MS->Check_MS Correlate Correlate Data (e.g., 2D NMR) Check_H->Correlate Check_C->Correlate Check_MS->Correlate Confirm Structure Confirmed Correlate->Confirm

Caption: Logic for spectroscopic structure confirmation.

References

Technical Support Center: N-2-adamantyl-3,5-dimethylbenzamide Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-2-adamantyl-3,5-dimethylbenzamide in biological assays. Based on the structural characteristics of adamantane-containing compounds, a common application is the inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The following information is centered around a hypothesized role as an 11β-HSD1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is hypothesized to act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, thereby amplifying local glucocorticoid action. By inhibiting 11β-HSD1, this compound may reduce intracellular cortisol levels, which has potential therapeutic implications in metabolic and inflammatory diseases.[1][2]

Q2: What are the primary challenges when working with adamantane-containing compounds like this one?

A2: Adamantane derivatives are known for their lipophilicity, which can lead to low aqueous solubility.[3][4] This can present challenges in biological assays, potentially causing compound precipitation, underestimation of activity, and variability in results.[5][6] Careful consideration of solvent choice and concentration is crucial.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its likely low aqueous solubility, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[5][6] It is recommended to create a high-concentration stock (e.g., 10-20 mM) and then perform serial dilutions to the final desired concentrations in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.[7]

Q4: How do I interpret the IC50 value for this compound?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of the 11β-HSD1 enzyme activity in vitro.[8] A lower IC50 value indicates a more potent inhibitor.[9] It is important to note that the IC50 value can be influenced by experimental conditions such as substrate concentration.[7][10]

Quantitative Data Summary

The following tables present hypothetical data for this compound in a typical in vitro 11β-HSD1 inhibition assay.

Table 1: In Vitro Potency of this compound against 11β-HSD1

CompoundIC50 (nM)Assay Type
This compound150Homogeneous Time-Resolved Fluorescence (HTRF)
Carbenoxolone (Control Inhibitor)50Homogeneous Time-Resolved Fluorescence (HTRF)

Table 2: Selectivity Profile

EnzymeThis compound IC50 (nM)
11β-HSD1150
11β-HSD2> 10,000

Experimental Protocols

Detailed Methodology for In Vitro 11β-HSD1 Inhibition Assay (HTRF)

This protocol outlines a common method for assessing the inhibitory activity of this compound on 11β-HSD1.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 2 mM NADP+, 100 mM NaCl.
  • Enzyme Solution: Recombinant human 11β-HSD1 in assay buffer.
  • Substrate Solution: Cortisone in assay buffer.
  • Detection Reagents: HTRF detection reagents (e.g., cortisol-d2 and anti-cortisol-Eu3+ cryptate).
  • Compound Dilutions: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

2. Assay Procedure:

  • Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells of a 384-well plate.
  • Add 5 µL of the 11β-HSD1 enzyme solution to each well.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
  • Initiate the enzymatic reaction by adding 10 µL of the cortisone substrate solution.
  • Incubate for 60 minutes at 37°C.
  • Stop the reaction and proceed with detection by adding 10 µL of the HTRF detection reagents.
  • Incubate for 2 hours at room temperature, protected from light.
  • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
  • Normalize the data using the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).
  • Plot the normalized percent inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]

Visualizations

Signaling_Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol Inhibitor This compound Inhibitor->HSD11B1 Gene_Expression Gene Expression Modulation GR->Gene_Expression

Caption: Hypothesized signaling pathway of 11β-HSD1 and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Compound to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Add Enzyme, Incubate C->D E Add Substrate, Incubate D->E F Add Detection Reagents E->F G Read Plate F->G H Calculate HTRF Ratio G->H I Normalize Data and Plot H->I J Determine IC50 I->J Troubleshooting_Guide Start Start Troubleshooting Issue What is the primary issue? Start->Issue High_Variability High Variability Issue->High_Variability High Variability Weak_Signal Weak/No Signal Issue->Weak_Signal Weak Signal Low_Potency Low Potency Issue->Low_Potency Low Potency Check_Precipitation Check for Compound Precipitation High_Variability->Check_Precipitation Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Check_Mixing Ensure Proper Mixing High_Variability->Check_Mixing Check_Enzyme_Activity Verify Enzyme Activity Weak_Signal->Check_Enzyme_Activity Check_Reagent_Conc Confirm Reagent Concentrations Weak_Signal->Check_Reagent_Conc Check_Reader_Settings Check Plate Reader Settings Weak_Signal->Check_Reader_Settings Check_Compound_Integrity Assess Compound Integrity Low_Potency->Check_Compound_Integrity Check_Assay_Conditions Optimize Assay Conditions Low_Potency->Check_Assay_Conditions Check_Substrate_Conc Evaluate Substrate Concentration Low_Potency->Check_Substrate_Conc

References

Validation & Comparative

A Comparative Analysis of Antiviral Activity: N-2-adamantyl-3,5-dimethylbenzamide and Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

A new contender in the fight against influenza, N-2-adamantyl-3,5-dimethylbenzamide, and its close analogs, demonstrate a broader spectrum of antiviral activity and a novel mechanism of action compared to the established drug, amantadine. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers and drug development professionals.

This analysis focuses on a close analog, referred to in research as DABMA, which incorporates the key dimethyl-adamantane structure of this compound. Experimental evidence reveals that while amantadine's efficacy is limited to amantadine-sensitive influenza A strains, DABMA exhibits potent antiviral effects against both amantadine-sensitive and resistant influenza A subtypes, as well as influenza B virus.[1][2] This suggests a significant advantage for this new class of adamantane derivatives in overcoming the widespread resistance that has rendered amantadine largely obsolete for influenza treatment.[3][4]

Performance Data: A Head-to-Head Comparison

The antiviral activity and cytotoxicity of DABMA and amantadine were evaluated against various influenza virus strains in Madin-Darby Canine Kidney (MDCK) cells. The results, summarized in the table below, highlight the superior and broader activity of DABMA.

CompoundVirus StrainM2 Protein StatusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
DABMA A/NY/61/LV16A (H1N1)Amantadine-Sensitive1.8242.7123.47
A/17/HK/2014/8296 (H3N2)Amantadine-Sensitive6.7342.716.35
A/Maonan/SWL1536/2019 (H1N1)Amantadine-Sensitive3.2542.7113.14
A/HK/2671/2019 (H3N2)Amantadine-Resistant (S31N)4.5942.719.31
B/Washington/02/2019Not Applicable5.8642.717.29
Amantadine A/NY/61/LV16A (H1N1)Amantadine-Sensitive2.5>100>40
A/17/HK/2014/8296 (H3N2)Amantadine-Sensitive4.2>100>23.8
A/Maonan/SWL1536/2019 (H1N1)Amantadine-Sensitive3.8>100>26.3
A/HK/2671/2019 (H3N2)Amantadine-Resistant (S31N)>100>100Not Active
B/Washington/02/2019Not Applicable>100>100Not Active

Unraveling the Mechanisms of Action

The key difference in the antiviral activity of this compound analogs and amantadine lies in their distinct mechanisms of action.

Amantadine's established mechanism involves the blockade of the M2 proton channel of the influenza A virus.[4] This channel is crucial for the uncoating of the virus within the host cell, a necessary step for the release of the viral genome and subsequent replication. By inhibiting the M2 channel, amantadine effectively halts the infection at an early stage. However, mutations in the M2 protein, particularly the S31N substitution, are now widespread, preventing amantadine from binding and rendering it ineffective.[1]

amantadine_mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA Uncoating Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release for Replication Endosome->M2_Channel Acidification Amantadine Amantadine Amantadine->M2_Channel Blocks

In contrast, This compound analogs like DABMA operate through a novel, host-directed mechanism.[1][2] These compounds interfere with the host's endolysosomal pathway and autophagy.[1][2] This disruption prevents the proper trafficking of the virus after it enters the cell, leading to the accumulation and retention of virions in late endosome compartments.[1][2] By targeting a host pathway rather than a viral protein, these compounds are less susceptible to the development of viral resistance and exhibit a broader range of activity, including against influenza B, which lacks the M2 proton channel.

dabma_mechanism cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Early_Endosome Early Endosome Virus->Early_Endosome Endocytosis Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion & Uncoating Cytoplasm Cytoplasm Lysosome->Cytoplasm Viral RNA Release DABMA DABMA DABMA->Late_Endosome Traps Virus

Experimental Protocols

The antiviral activity of these compounds was determined using a cytopathic effect (CPE) inhibition assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay evaluates the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 2 x 104 cells per well and incubated for 24 hours to form a confluent monolayer.[5]

  • Compound and Virus Preparation: Serial two-fold dilutions of the test compounds (DABMA and amantadine) are prepared. A standardized amount of influenza virus (typically 100 TCID50, the dose that infects 50% of the tissue culture) is pre-incubated with the diluted compounds for 30 minutes at 37°C.[5]

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The plates are incubated for 30 minutes to allow for viral absorption.[5]

  • Incubation: The virus-compound mixture is removed, and the cells are washed to remove unabsorbed virus. A fresh medium containing TPCK-trypsin (which facilitates viral replication) is added, and the plates are incubated for 48 hours.[5]

  • Data Analysis: After incubation, the cells are examined microscopically for the presence of CPE. To quantify cell viability, an MTT assay is performed. The concentration of the compound that reduces the virus-induced CPE by 50% (EC50) is calculated.[5]

Cytotoxicity Assay

To determine the toxicity of the compounds, a similar protocol is followed, but without the addition of the virus. The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

cpe_assay_workflow Start Start Seed_Cells Seed MDCK Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Infect_Cells Infect Cell Monolayer (30 min) Incubate_24h->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Compounds Pre_incubate Pre-incubate Compounds with Virus (30 min) Prepare_Compounds->Pre_incubate Prepare_Virus Prepare Virus Inoculum Prepare_Virus->Pre_incubate Pre_incubate->Infect_Cells Wash_Cells Wash to Remove Unabsorbed Virus Infect_Cells->Wash_Cells Add_Medium Add Fresh Medium with TPCK-Trypsin Wash_Cells->Add_Medium Incubate_48h Incubate 48h Add_Medium->Incubate_48h Assess_CPE Assess Cytopathic Effect (Microscopy & MTT) Incubate_48h->Assess_CPE Calculate_EC50 Calculate EC50 Assess_CPE->Calculate_EC50 End End Calculate_EC50->End

References

Validation of N-2-adamantyl-3,5-dimethylbenzamide's Biological Target: A Comparative Guide for 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-2-adamantyl-3,5-dimethylbenzamide and its analogs as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic syndrome and type 2 diabetes. The following sections present experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation of this class of compounds against other known 11β-HSD1 inhibitors.

Introduction to the Biological Target: 11β-HSD1

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1][2] It primarily functions as an NADPH-dependent reductase, converting inactive cortisone to active cortisol in humans (and corticosterone in rodents) within key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[2][3] This localized amplification of glucocorticoid action can contribute to the pathophysiology of various metabolic disorders.

The rationale for targeting 11β-HSD1 stems from the observation that excess glucocorticoids, as seen in Cushing's syndrome, lead to symptoms characteristic of the metabolic syndrome, including central obesity, insulin resistance, and hypertension.[4] Consequently, inhibiting 11β-HSD1 is a promising therapeutic strategy for managing these conditions. Preclinical studies in rodent models have demonstrated that selective 11β-HSD1 inhibitors can improve glucose tolerance, reduce body weight, and ameliorate dyslipidemia.[4][5]

Comparative Analysis of 11β-HSD1 Inhibitors

This compound belongs to a class of adamantyl amide and acetamide derivatives that have been identified as potent and selective inhibitors of human 11β-HSD1.[2] The adamantyl moiety, a bulky and lipophilic group, is a common feature in many potent 11β-HSD1 inhibitors, as it can effectively occupy a hydrophobic pocket in the enzyme's active site.[2][6]

The following tables summarize the in vitro potency of this compound and related compounds compared to other classes of 11β-HSD1 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of Adamantyl Amide and Acetamide 11β-HSD1 Inhibitors [2]

CompoundStructureHuman 11β-HSD1 IC50 (nM)
This compound (Structure not explicitly provided in search results, but is a dimethylbenzamide derivative of an adamantyl amine)Data not available
Compound 3 (Adamantyl carboxamide analog)Thiophenyl ring attached to an adamantyl moiety through an amide linker200-300
Compound 15 (Optimized adamantyl acetamide)114
Compound 41 (Adamantyl surrogate)280

Table 2: In Vitro Potency of Other Classes of 11β-HSD1 Inhibitors

CompoundClassHuman 11β-HSD1 IC50 (nM)Selectivity over 11β-HSD2Reference
CarbenoxoloneGlycyrrhetinic acid derivativeMicromolar rangeNon-selective
Compound 544Adamantyl-triazolePotent (specific value not provided)>450-fold[5][6]
BVT-14225SulfonamideNot specifiedNot specified[7]
Compound CPyrimidine70Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Inhibition Assay (Cell-based)

This assay determines the potency of a compound in inhibiting 11β-HSD1 activity within a cellular context.

a. Cell Culture and Transfection:

  • Human embryonic kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are stably transfected with an expression vector containing the human HSD11B1 gene (encoding 11β-HSD1).[2]

b. Inhibition Assay:

  • Transfected HEK-293 cells are seeded in 96-well plates.

  • The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes).

  • The enzymatic reaction is initiated by adding the substrate, cortisone (e.g., 100 nM), and the cofactor, NADPH.

  • The reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at 37°C.

  • The reaction is terminated by adding a stop solution (e.g., containing a known inhibitor like carbenoxolone).

c. Quantification of Cortisol:

  • The amount of cortisol produced is quantified using methods such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a cortisol-d2 conjugate and an anti-cortisol antibody labeled with a fluorescent donor.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for the simultaneous measurement of cortisone and cortisol.

d. Data Analysis:

  • The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a four-parameter logistic equation.[3]

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol assesses the therapeutic potential of an 11β-HSD1 inhibitor in a relevant animal model of metabolic syndrome.

a. Animal Model:

  • Male C57BL/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and hyperglycemia.[5]

b. Compound Administration:

  • The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily at various doses (e.g., 10, 30, 100 mg/kg).[5]

  • A vehicle control group receives the formulation without the active compound.

c. Pharmacodynamic and Efficacy Endpoints:

  • Body Weight and Food Intake: Monitored daily or weekly.[8]

  • Glucose Homeostasis:

    • Fasting Blood Glucose: Measured after an overnight fast.[5]

    • Oral Glucose Tolerance Test (OGTT): Glucose is administered orally after a fast, and blood glucose levels are measured at various time points to assess glucose disposal.

  • Plasma Parameters: At the end of the study, blood is collected to measure:

    • Insulin

    • Triglycerides

    • Cholesterol[5]

  • Tissue-specific 11β-HSD1 Activity: Liver and adipose tissue are collected to measure ex vivo 11β-HSD1 activity by incubating tissue homogenates with cortisone and NADPH and measuring cortisol production.

d. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups with the vehicle control group.

Selectivity Assay against 11β-HSD2

This assay is crucial to ensure that the inhibitor is selective for 11β-HSD1 and does not inhibit the closely related isoform, 11β-HSD2. Inhibition of 11β-HSD2 can lead to adverse effects such as hypertension and hypokalemia.[9][10]

a. Enzyme Source:

  • A stable cell line expressing human 11β-HSD2 (e.g., transfected HEK-293 cells) or microsomes prepared from these cells are used.

b. Assay Principle:

  • The assay measures the dehydrogenase activity of 11β-HSD2, which converts cortisol to cortisone, using NAD+ as a cofactor.

c. Protocol:

  • The protocol is similar to the 11β-HSD1 inhibition assay, but with the following modifications:

    • Substrate: Cortisol

    • Cofactor: NAD+

  • The disappearance of cortisol or the appearance of cortisone is quantified.

d. Data Analysis:

  • The IC50 value for 11β-HSD2 is determined and compared to the IC50 value for 11β-HSD1 to calculate the selectivity ratio. A higher ratio indicates greater selectivity for 11β-HSD1.[1]

Visualizations

The following diagrams illustrate key concepts related to the validation of 11β-HSD1 inhibitors.

G Glucocorticoid Activation by 11β-HSD1 Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR binds HSD1->Cortisol Gene Gene Transcription (e.g., gluconeogenesis) GR->Gene activates Inhibitor This compound Inhibitor->HSD1 inhibits

Caption: Signaling pathway of glucocorticoid activation by 11β-HSD1 and its inhibition.

G In Vitro 11β-HSD1 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells HEK-293 cells expressing human 11β-HSD1 Incubation Incubate cells with compound Cells->Incubation Compound Test Compound Dilutions Compound->Incubation Reaction Add cortisone (substrate) and NADPH (cofactor) Incubation->Reaction Stop Terminate reaction Reaction->Stop Quantify Quantify cortisol production (HTRF or LC-MS/MS) Stop->Quantify Calculate Calculate % inhibition Quantify->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for a cell-based in vitro 11β-HSD1 inhibition assay.

G Logic for Selective 11β-HSD1 Inhibition Inhibitor Selective 11β-HSD1 Inhibitor HSD1 11β-HSD1 Inhibitor->HSD1 Inhibits HSD2 11β-HSD2 Inhibitor->HSD2 Does not inhibit Therapeutic Therapeutic Effect (e.g., improved insulin sensitivity) HSD1->Therapeutic leads to SideEffect Adverse Effect (e.g., hypertension) HSD2->SideEffect inhibition leads to

Caption: Desired selectivity profile of a therapeutic 11β-HSD1 inhibitor.

References

A Comparative Analysis of Adamantane-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adamantane-based inhibitors against other alternatives, supported by experimental data. The unique polycyclic structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of drugs targeting a range of diseases, from viral infections to neurodegenerative disorders and type 2 diabetes.[1][2][3] This guide will delve into the performance of adamantane-based inhibitors targeting three distinct biological entities: the Influenza A M2 ion channel, the NMDA receptor, and Dipeptidyl peptidase IV (DPP-IV).

Data Presentation: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of adamantane-based and non-adamantane-based inhibitors against their respective targets. This quantitative data allows for a direct comparison of the potency of these compounds.

Table 1: Comparison of Influenza A M2 Ion Channel Inhibitors

Inhibitor ClassCompoundTargetIC50 (µM)
Adamantane-Based AmantadineWild-Type M215.76[2]
RimantadineWild-Type M2~0.18[4]
Spiro[5.5]undecan-3-amineWild-Type M212.59[2]
Spiro[5.5]undecan-3-amineL26F Mutant M230.62[2]
Spiro[5.5]undecan-3-amineV27A Mutant M284.92[2]
Non-Adamantane-Based BL-1743Wild-Type M246.25[2]
Guanidine 16dWild-Type M23.4[5]
Guanidine 16dV27A Mutant M20.29[5]
Hexamethylene amilorideWild-Type M2Active (89.9% inhibition at 100 µM)[6]

Table 2: Comparison of NMDA Receptor Antagonists

Inhibitor ClassCompoundTarget/Assay ConditionIC50 (µM)
Adamantane-Based MemantineNMDA Receptor (Hippocampal Neurons)1.04[7]
MemantineExtrasynaptic NMDA Receptors~0.022[8]
AmantadineNMDA Receptor (Hippocampal Neurons)18.6[7]
Memantine Derivative (Thiourea 1)NMDA Receptor1.80[9]
Non-Adamantane-Based KetamineNMDA Receptor (Hippocampal Neurons)0.43[7]
(+)-MK-801 (Dizocilpine)NMDA Receptor (Hippocampal Neurons)0.12[7]
IfenprodilNMDA Receptor (Neonatal Rat Forebrain)0.3[10]
EliprodilNR2B-selective NMDA Receptor1[10]

Table 3: Comparison of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Inhibitor ClassCompoundIC50
Adamantane-Based Saxagliptin26 nM[11]
5-hydroxy Saxagliptin (metabolite)~52 nM (2-fold less potent than Saxagliptin)[12]
3,5-dimethyladamantane 1-carboxamide53.94 µM[3]
Non-Adamantane-Based Vildagliptin2.3 nM[11]
Sitagliptin18 nM[11]
Alogliptin<10 nM[11]
LinagliptinData not available in provided search results
Dihydropyrimidine Phthalimide Hybrid 10g0.51 nM[13]
Dihydropyrimidine Phthalimide Hybrid 10i0.66 nM[13]

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) for M2 Ion Channel Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on the Influenza A M2 ion channel expressed in Xenopus laevis oocytes.[2][5][6][14][15][16][17][18]

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate oocytes from mature female Xenopus laevis.

  • Microinject oocytes with cRNA encoding the desired M2 protein (wild-type or mutant). The volume of cRNA injected is typically around 50 nl.[18]

  • Incubate the injected oocytes in ND96 buffer at 16-18°C for 2-3 days to allow for protein expression.[18]

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with a standard bath solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection. Electrode resistances should be between 0.5-1.5 MΩ.[18]

  • Clamp the membrane potential at a holding potential, typically -60 mV.[15]

  • Activate the M2 channel by perfusing the chamber with a low pH solution (e.g., pH 5.5).

  • Apply voltage pulses (e.g., from -150 mV to +30 mV in 10 mV increments for 200 ms) to record steady-state currents.[15]

3. Inhibition Assay:

  • After establishing a stable baseline current in the low pH solution, perfuse the chamber with a solution containing the inhibitor at various concentrations.

  • Record the current in the presence of the inhibitor after a set incubation time (e.g., 2 minutes for an isochronic assay).[5][19]

  • Calculate the percentage of inhibition by comparing the current in the presence of the inhibitor to the baseline current.

  • Generate dose-response curves and calculate the IC50 value using appropriate software (e.g., Origin, GraphPad Prism).[19]

Whole-Cell Patch-Clamp for NMDA Receptor Antagonism Assay

This protocol outlines the methodology for measuring the antagonistic effects of compounds on NMDA receptors in cultured or freshly dissociated neurons, such as hippocampal neurons.[7][20][21][22][23][24]

1. Cell Preparation:

  • Culture or freshly dissociate neurons (e.g., from rat hippocampus) on coverslips.

  • For recombinant receptor studies, transfect a suitable cell line (e.g., HEK293) with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).[21]

2. Patch-Clamp Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope, continuously perfused with an external solution.

  • Use a glass micropipette (resistance 4-6 MΩ) filled with an internal solution to form a high-resistance (>1 GΩ) seal with the cell membrane.[23]

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV or -70 mV).

3. NMDA Receptor Activation and Inhibition:

  • Apply a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to elicit an inward current.

  • After establishing a stable baseline response, co-apply the antagonist at various concentrations with the NMDA/glycine solution.

  • Measure the peak or steady-state current in the presence of the antagonist.

  • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based DPP-IV Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against Dipeptidyl peptidase IV (DPP-IV) using a fluorogenic substrate.[1][25][26][27][28]

1. Reagents and Preparation:

  • DPP-IV enzyme (human recombinant)

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test compounds and a positive control (e.g., Vildagliptin or Sitagliptin) dissolved in DMSO.

2. Assay Procedure (96-well plate format):

  • Add a small volume (e.g., 10 µL) of the test compound at various concentrations to the wells of a microplate.

  • Add the DPP-IV enzyme solution to the wells.

  • Include control wells: a "100% activity" well (with DMSO instead of inhibitor) and a "background" well (with buffer instead of enzyme).[1]

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[1]

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC).[1][25]

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity well)] * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discussed inhibitors.

M2_Ion_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome Viral_RNA Viral RNA M2_Channel M2 Ion Channel M2_Channel->Viral_RNA Acidification & Release H_ions H+ Ions H_ions->M2_Channel Influx Adamantane_Inhibitor Adamantane-Based Inhibitor Adamantane_Inhibitor->M2_Channel Blockage

Caption: Inhibition of the Influenza A M2 ion channel by adamantane-based drugs.

NMDA_Receptor_Antagonism cluster_channel Ion Channel Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Channel_Pore Channel Pore NMDA_Receptor->Channel_Pore Opens Ca_ion Ca2+ Channel_Pore->Ca_ion Influx Adamantane_Antagonist Adamantane-Based Antagonist Adamantane_Antagonist->Channel_Pore Blockage

Caption: Mechanism of NMDA receptor antagonism by adamantane-based open-channel blockers.

DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Reagents (DPP-IV, Substrate, Inhibitors) Add_Inhibitor Add Inhibitor to Plate Prepare_Reagents->Add_Inhibitor Add_DPPIV Add DPP-IV Enzyme Add_Inhibitor->Add_DPPIV Pre_Incubate Pre-incubate at 37°C Add_DPPIV->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for a fluorescence-based DPP-IV inhibition assay.

References

Cross-Validation of Analytical Methods for the Quantification of N-2-adamantyl-3,5-dimethylbenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of two common bioanalytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of N-2-adamantyl-3,5-dimethylbenzamide in human plasma. The following sections present a hypothetical cross-validation study, including detailed experimental protocols, comparative data, and visual representations of a relevant signaling pathway and the experimental workflow. This document is intended to serve as a practical example for researchers involved in the development and validation of bioanalytical assays for novel small molecules.

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

A cross-validation study was designed to compare the performance of a validated HPLC-UV method with a newly developed LC-MS/MS method for the determination of this compound in human plasma. The objective was to assess the interchangeability of the two methods and to determine if the LC-MS/MS method could provide enhanced sensitivity and selectivity.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99850.9996≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL-
Upper Limit of Quantification (ULOQ) 2000 ng/mL1000 ng/mL-
Intra-day Precision (%CV) ≤ 8.5%≤ 5.2%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 11.2%≤ 7.8%≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%Bias) -9.5% to 10.8%-6.3% to 8.1%Within ±15% (±20% for LLOQ)
Inter-day Accuracy (%Bias) -12.1% to 13.5%-8.9% to 9.7%Within ±15% (±20% for LLOQ)
Mean Recovery 85.3%92.7%Consistent, precise, and reproducible
Matrix Effect (%CV) Not Assessed≤ 9.1%≤ 15%

Experimental Protocols

HPLC-UV Method
  • Sample Preparation: A liquid-liquid extraction was performed. To 200 µL of plasma, 50 µL of internal standard (IS, a structurally similar benzamide derivative) and 750 µL of methyl tert-butyl ether (MTBE) were added. The mixture was vortexed for 5 minutes and centrifuged at 4000 rpm for 10 minutes. The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (250 x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (30:70, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Injection Volume: 20 µL.

    • UV Detection: 285 nm.[1]

    • Run Time: 10 minutes.

LC-MS/MS Method
  • Sample Preparation: A protein precipitation method was employed. To 100 µL of plasma, 20 µL of IS (a stable isotope-labeled version of the analyte) and 300 µL of acetonitrile were added. The mixture was vortexed for 2 minutes and centrifuged at 10,000 rpm for 5 minutes. The supernatant was transferred to an autosampler vial for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: UltiMate 3000 LC System.[3]

    • Column: Zorbax Extend-C18 analytical column (100 x 2.1 mm, 3.5 µm).[3]

    • Mobile Phase: A gradient elution was used with 0.1% formic acid in water (A) and methanol (B).[3]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: API 3000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

    • Ionization Mode: Positive.[3]

    • MRM Transitions: Specific precursor-to-product ion transitions were monitored for the analyte and the IS.

Visualizations

Signaling Pathway

Benzamide and adamantane derivatives are known to interact with various signaling pathways. For instance, some benzamides act as dopamine receptor antagonists[4][5], while certain adamantane derivatives can modulate the TLR4-MyD88-NF-κB signaling pathway[6] or act as NMDA receptor antagonists.[7]

G Potential Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor (e.g., GPCR, TLR4, NMDA-R) SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade (e.g., MAPK, PI3K/Akt) SecondMessenger->KinaseCascade Modulation TranscriptionFactor Transcription Factor (e.g., NF-κB, CREB) KinaseCascade->TranscriptionFactor Activation/ Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Analyte This compound Analyte->Receptor Binding G Bioanalytical Method Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Reporting Dev_HPLC HPLC-UV Method Development & Validation SamplePrep Plasma Sample Preparation Dev_HPLC->SamplePrep Dev_LCMS LC-MS/MS Method Development & Validation Dev_LCMS->SamplePrep Analysis_HPLC Analysis by HPLC-UV SamplePrep->Analysis_HPLC Analysis_LCMS Analysis by LC-MS/MS SamplePrep->Analysis_LCMS Data_HPLC HPLC-UV Results Analysis_HPLC->Data_HPLC Data_LCMS LC-MS/MS Results Analysis_LCMS->Data_LCMS Comparison Statistical Comparison Data_HPLC->Comparison Data_LCMS->Comparison Report Cross-Validation Report Comparison->Report

References

In Vivo Validation of N-2-adamantyl-3,5-dimethylbenzamide's Effects: A Comparative Guide to 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of N-2-adamantyl-3,5-dimethylbenzamide, a putative inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Due to the limited availability of direct in vivo data for this specific compound, this guide utilizes data from a closely related and well-studied adamantyl-containing 11β-HSD1 inhibitor, Compound 544, as a representative proxy. The effects of this compound are compared with other known 11β-HSD1 inhibitors to provide a comprehensive overview of their therapeutic potential, particularly in the context of metabolic diseases.

Introduction to 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol in humans (or dehydrocorticosterone to corticosterone in rodents) within target tissues such as the liver and adipose tissue.[1][2] Dysregulation of 11β-HSD1 activity, leading to excessive local glucocorticoid action, is implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[1][2] Consequently, the development of selective 11β-HSD1 inhibitors has emerged as a promising therapeutic strategy for these conditions.[1]

Adamantane-containing compounds have been identified as a potent class of 11β-HSD1 inhibitors.[3][4] this compound belongs to this structural class and is hypothesized to exert its therapeutic effects through the selective inhibition of 11β-HSD1.

Comparative In Vivo Efficacy of 11β-HSD1 Inhibitors

The following tables summarize the in vivo effects of Compound 544 (as a proxy for this compound) and other representative 11β-HSD1 inhibitors in preclinical models of metabolic disease.

Table 1: Effects of 11β-HSD1 Inhibitors on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

CompoundDoseTreatment DurationChange in Body WeightChange in Fasting GlucoseChange in Insulin LevelsReference
Compound 544 20 mg/kg, twice daily11 days↓ 7%↓ 15%↓ (below lean controls)[5]
KR-67105 100 mg/kgNot specifiedNot specifiedImproved glucose toleranceImproved insulin sensitivity[1]
Vehicle Control -11 daysNo significant changeNo significant changeNo significant change[5]

Table 2: Effects of 11β-HSD1 Inhibitors on Tissue-Specific Enzyme Activity

CompoundAnimal ModelDoseTissue% Inhibition of 11β-HSD1 ActivityReference
Compound 544 MouseNot specifiedLiver, Adipose, BrainSignificant inhibition[6]
KR-67105 DIO-C57BL/6 miceNot specifiedLiver55-60%[1]
KR-67105 DIO-C57BL/6 miceNot specifiedAdipose Tissue40-45%[1]
H8 db/db mice10 mg/kgLiver~70%[1]
H8 db/db mice10 mg/kgAdipose Tissue60-70%[1]

Table 3: Effects of 11β-HSD1 Inhibition on Atherosclerosis

CompoundAnimal ModelDoseTreatment DurationEffect on Aortic Lesion AreaReference
Compound 544 apoE KO mice10 mg/kg/day in feed8 weeksAlmost complete prevention of progression[5]
Vehicle Control apoE KO mice-8 weeksProgressive increase[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.

Oral Gavage Administration

Oral gavage is a common method for administering compounds to rodents in metabolic studies.

  • Animal Restraint: The mouse is gently but firmly restrained by the scruff of the neck to prevent movement and ensure the head is in a vertical alignment with the esophagus.[7]

  • Gavage Needle Insertion: A sterile, ball-tipped gavage needle of appropriate size is carefully inserted into the mouth and advanced along the upper palate towards the esophagus. The animal will typically swallow as the tube passes.[7][8] Resistance indicates improper placement, and the needle should be withdrawn and reinserted.[8]

  • Compound Administration: Once the needle is correctly positioned in the esophagus, the compound solution is slowly administered using an attached syringe.[8]

  • Post-Administration Monitoring: The animal is returned to its cage and monitored for any signs of distress or respiratory difficulty.[8]

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess an animal's ability to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism.[9]

  • Fasting: Mice are fasted for a specified period (typically 5-6 hours or overnight) with free access to water.[9][10][11]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (time 0).[9][11]

  • Glucose Administration: A bolus of glucose solution (typically 2 g/kg body weight) is administered via oral gavage.[7][9]

  • Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9][12]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Measurement of 11β-HSD1 Activity in Tissue Homogenates

This assay quantifies the enzymatic activity of 11β-HSD1 in specific tissues.

  • Tissue Collection and Homogenization: Liver and adipose tissues are collected from euthanized animals and immediately homogenized in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).[13]

  • Incubation: The tissue homogenates are incubated with a radiolabeled substrate (e.g., [3H]-corticosterone or [3H]-11-dehydrocorticosterone) and necessary cofactors (e.g., NADP+ for dehydrogenase activity or NADPH for reductase activity).[13]

  • Steroid Extraction: After incubation, the steroids are extracted from the reaction mixture.

  • Analysis: The conversion of the substrate to its product is quantified using techniques such as high-performance liquid chromatography (HPLC) to determine the enzyme activity.[13]

Visualizations

Signaling Pathway of 11β-HSD1 Inhibition

11-beta-HSD1 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Liver, Adipose Tissue) cluster_inhibitor Cortisone Cortisone (inactive) HSD11B1 11-beta-HSD1 Cortisone->HSD11B1 Conversion Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor Cortisol->GR Binds to GRE Glucocorticoid Response Elements GR->GRE Translocates to nucleus and binds to Gene Target Gene Transcription GRE->Gene Gluconeogenesis Increased Gluconeogenesis Gene->Gluconeogenesis InsulinResistance Increased Insulin Resistance Gene->InsulinResistance Inhibitor This compound (or other 11-beta-HSD1 inhibitor) Inhibitor->HSD11B1 Inhibits

Caption: Signaling pathway of 11β-HSD1 and its inhibition.

Experimental Workflow for In Vivo Validation

Experimental Workflow start Start: Select Animal Model (e.g., DIO mice) acclimatization Acclimatization Period start->acclimatization grouping Randomly Assign to Treatment Groups (Vehicle, Inhibitor) acclimatization->grouping treatment Daily Oral Gavage with Compound (e.g., 11 days) grouping->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia and Tissue Collection (Liver, Adipose) ogtt->euthanasia activity_assay Measure 11-beta-HSD1 Activity in Tissue Homogenates euthanasia->activity_assay data_analysis Data Analysis and Comparison activity_assay->data_analysis end End: Evaluate In Vivo Efficacy data_analysis->end

Caption: Workflow for in vivo validation of 11β-HSD1 inhibitors.

References

A Comparative Analysis of the Lipophilicity of Adamantane Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of drug candidates is paramount. Among these, lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of pharmacokinetic and pharmacodynamic behavior. The adamantane cage, a rigid, bulky, and highly lipophilic hydrocarbon, is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules to enhance their lipophilicity and, consequently, their therapeutic potential.

This guide provides an objective comparison of the lipophilicity of several adamantane derivatives, supported by experimental data. It also details the common experimental protocols used to determine these values, offering a comprehensive resource for researchers in the field.

The Adamantane Moiety and its Impact on Lipophilicity

The introduction of an adamantane group into a molecule almost invariably leads to a significant increase in its lipophilicity.[1] This property is crucial for enhancing a drug's ability to cross biological membranes, such as the blood-brain barrier, and can improve its metabolic stability by sterically shielding susceptible parts of the molecule from enzymatic degradation. The lipophilicity of a compound is experimentally quantified using the partition coefficient (LogP) or the distribution coefficient (LogD). LogP refers to the ratio of the concentration of a neutral compound in a mixture of two immiscible phases, typically octan-1-ol and water, at equilibrium. LogD is a similar measure but accounts for all ionized and non-ionized forms of a compound at a specific pH, making it more physiologically relevant for ionizable drugs.

Quantitative Comparison of Adamantane Derivatives

The following table summarizes the experimentally determined LogP values for several well-known drugs containing the adamantane scaffold. A higher LogP value indicates greater lipophilicity.

Adamantane DerivativeStructureExperimental LogPTherapeutic Use
Amantadine Amantadine structure2.44[2]Antiviral, Antiparkinsonian
Rimantadine Rimantadine structure3.6[3]Antiviral
Memantine Memantine structure3.28[4][5]Alzheimer's disease
Adapalene Adapalene structure8.0Acne treatment
Vildagliptin Vildagliptin structure0.9 (Calculated)Antidiabetic

As the data indicates, the addition of the adamantane core results in compounds with significant lipophilicity. Even the simplest derivative, amantadine, has a LogP of 2.44.[2] The addition of a methyl group in rimantadine increases the LogP to 3.6.[3] Memantine, with two methyl groups on the adamantane cage, has a LogP of 3.28.[4][5] Adapalene, which incorporates the adamantane moiety into a larger, more complex structure, exhibits a very high LogP of 8.0, reflecting its highly lipophilic nature. Vildagliptin, which contains a hydroxylated adamantane, is predicted to be less lipophilic than the other derivatives.

Experimental Protocols for Lipophilicity Determination

Accurate determination of LogP and LogD values is crucial for drug discovery and development. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable method for determining LogP values.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD determination). The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC.

Detailed Protocol:

  • Preparation of Phases: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD7.4) are pre-saturated with each other by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask or vial. The total concentration of the compound should be below its solubility limit in both phases.

  • Equilibration: The flask is sealed and shaken at a constant temperature for a sufficient period (typically several hours) to ensure that equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP (or LogD) is calculated using the following formula: LogP (or LogD) = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is a faster, more automated alternative to the shake-flask method, particularly suitable for higher throughput screening.

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. A series of standard compounds with known LogP values are run to create a calibration curve. The retention time of the test compound is then measured under the same conditions, and its LogP is interpolated from the calibration curve.

Detailed Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

  • Calibration Standards: A set of standard compounds with a range of known LogP values is selected. Stock solutions of these standards are prepared.

  • Calibration Curve Generation: Each standard compound is injected into the HPLC system, and its retention time (tR) is recorded. The capacity factor (k') is calculated for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time. A calibration curve is then generated by plotting the log(k') values against the known LogP values of the standards.

  • Sample Analysis: The test compound is injected into the HPLC system under the same chromatographic conditions, and its retention time is measured to calculate its log(k') value.

  • LogP Determination: The LogP of the test compound is determined by interpolating its log(k') value on the calibration curve generated from the standard compounds.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the lipophilicity of a compound using both the shake-flask and RP-HPLC methods.

Lipophilicity_Workflow cluster_prep Preparation cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method Compound Test Compound Mix Mix Compound with Phases Compound->Mix Analyze_HPLC Analyze Test Compound (Measure Retention Time) Compound->Analyze_HPLC Phases Prepare n-Octanol & Aqueous Phases Phases->Mix Standards Prepare LogP Standards Calibrate Generate Calibration Curve with Standards Standards->Calibrate Equilibrate Equilibrate (Shake) Mix->Equilibrate Separate Separate Phases Equilibrate->Separate Analyze_SF Analyze Concentration (HPLC/UV) Separate->Analyze_SF Calculate_LogP Calculate LogP Analyze_SF->Calculate_LogP Result Final LogP/LogD Value Calculate_LogP->Result Interpolate Interpolate LogP Calibrate->Interpolate Analyze_HPLC->Interpolate Interpolate->Result

Caption: Workflow for experimental determination of LogP/LogD.

This guide provides a foundational understanding of the lipophilicity of adamantane derivatives and the experimental methods used to quantify this crucial property. For drug development professionals, a thorough grasp of these concepts is essential for the rational design of new therapeutic agents with optimized pharmacokinetic profiles.

References

Statistical Validation of N-2-Adamantyl-3,5-dimethylbenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound N-2-adamantyl-3,5-dimethylbenzamide against known adamantane derivatives and other relevant compounds, offering insights into its potential pharmacological profile. Due to the absence of direct experimental data for this compound in the current scientific literature, this document serves as a predictive comparison based on the established properties of structurally similar molecules. The inclusion of the adamantane moiety is known to enhance lipophilicity and can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.[1][2]

Hypothetical Performance and Comparative Data

To contextualize the potential efficacy of this compound, we present a comparative data table. This table includes experimental data for a structurally related adamantyl carboxamide with known inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and a benzamide derivative known to modulate the metabotropic glutamate receptor 5 (mGluR5). These targets are selected based on the known activities of other adamantane and benzamide derivatives.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound/AlternativeTargetAssay TypeKey MetricValueReference
This compound 11β-HSD1In vitro inhibitionIC50Hypothetical-
Adamantyl thiophenyl carboxamide11β-HSD1HEK-293 cell-based assayIC50200-300 nM
This compound mGluR5In vitro modulationEC50Hypothetical-
CPPHAmGluR5Fluorometric Ca2+ assayEC50400-800 nM

Note: Data for this compound is hypothetical and for comparative purposes only. CPPHA is N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the proposed and established experimental protocols for the synthesis of the target compound and for assays related to its potential biological targets.

Synthesis of this compound (Proposed)

This proposed synthesis is based on standard amidation reactions.

Materials:

  • 2-Adamantanamine hydrochloride

  • 3,5-Dimethylbenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-adamantanamine hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) and stir at room temperature for 10 minutes.

  • Add a solution of 3,5-dimethylbenzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

11β-HSD1 Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against 11β-HSD1.

Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Transfect the cells with a plasmid containing the human 11β-HSD1 gene using a suitable transfection reagent.

  • Select and maintain a stable cell line expressing 11β-HSD1.

Inhibition Assay:

  • Plate the stably transfected HEK-293 cells in 96-well plates.

  • After 24 hours, replace the medium with a serum-free medium containing the test compound (this compound or comparators) at various concentrations.

  • Add cortisone (the substrate for 11β-HSD1) to each well.

  • Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for a specified time.

  • Stop the reaction and measure the amount of cortisol produced using a cortisol-specific ELISA kit or by LC-MS/MS.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

mGluR5 Modulation Assay

This protocol is based on a common method for assessing the modulation of mGluR5 activity.

Cell Culture and Transfection:

  • Culture Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing the human mGluR5.

  • Maintain the cells in an appropriate culture medium supplemented with antibiotics.

Calcium Mobilization Assay:

  • Plate the mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Add the test compound (this compound or comparators) at various concentrations to the wells and incubate.

  • Stimulate the cells with a sub-maximal concentration of glutamate.

  • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Calculate the half-maximal effective concentration (EC50) for potentiation of the glutamate response by plotting the increase in fluorescence against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

G cluster_synthesis Synthesis Workflow 2-Adamantanamine_HCl 2-Adamantanamine_HCl Amidation Amidation 2-Adamantanamine_HCl->Amidation 3,5-Dimethylbenzoyl_chloride 3,5-Dimethylbenzoyl_chloride 3,5-Dimethylbenzoyl_chloride->Amidation Purification Purification Amidation->Purification This compound This compound Purification->this compound

Proposed synthesis workflow for this compound.

G cluster_11bHSD1 11β-HSD1 Signaling Pathway Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 NADPH Cortisol Cortisol HSD11B1->Cortisol NADP+ GR Glucocorticoid Receptor Cortisol->GR GeneTranscription GeneTranscription GR->GeneTranscription Nuclear Translocation Inhibitor N-2-adamantyl-3,5- dimethylbenzamide Inhibitor->HSD11B1

Simplified signaling pathway of 11β-HSD1 and the point of inhibition.

G cluster_mGluR5 mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PAM Positive Allosteric Modulator PAM->mGluR5

Simplified signaling pathway of mGluR5 and the action of a positive allosteric modulator.

References

Safety Operating Guide

Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Waste Classification

Due to the absence of a specific Safety Data Sheet (SDS) for N-2-adamantyl-3,5-dimethylbenzamide, a conservative approach to hazard assessment is necessary. The hazards should be inferred from its structural components: a benzamide core and an adamantyl group.

  • Benzamide Moiety: Benzamide and its derivatives are known to have potential health hazards. For instance, N,N-Dimethylbenzamide is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Some benzamides are also suspected of causing genetic defects.

  • Adamantane Moiety: While adamantane itself is not classified as a hazardous substance for human health, it is recognized as being potentially harmful to aquatic life with long-lasting effects.

Therefore, this compound should be treated as a hazardous chemical waste with potential for toxicity, skin and eye irritation, and environmental harm.

Hazard Summary of Related Compounds:

CompoundKey Hazards
N,N-Dimethylbenzamide Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3]
Adamantane May cause long lasting harmful effects to aquatic life.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible chemicals.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical (e.g., glass or polyethylene).

  • The container label must clearly state "Hazardous Waste " and include the full chemical name: "This compound ".

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.

4. Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash.

  • The recommended method for disposal is incineration by a licensed hazardous waste disposal company .

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and contracts with certified waste management vendors.

5. Decontamination:

  • Thoroughly decontaminate any labware or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

  • Collect the decontamination rinsate as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect label_container Label Container: 'Hazardous Waste' 'this compound' collect->label_container store Store in a Designated Hazardous Waste Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->disposal incineration Recommended Disposal: Incineration disposal->incineration end End: Waste Properly Disposed incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Handling Protocol for N-2-adamantyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Based on related compounds, N-2-adamantyl-3,5-dimethylbenzamide is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed.[1]

Personal Protective Equipment (PPE) and Safety Handling Summary

The following table outlines the recommended engineering controls, personal protective equipment, and hygiene practices for handling this compound.

CategoryRequirementSpecification
Engineering Controls VentilationUse only in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[3][4]
Static ControlGround/bond container and receiving equipment to prevent static discharge, especially when handling powders.[3]
Personal Protective Equipment Eye & Face ProtectionWear chemical safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin ProtectionWear impervious, chemical-resistant gloves (e.g., nitrile) tested according to EN 374. Wear appropriate protective clothing to prevent skin exposure.[4][6]
Respiratory ProtectionIf dust is generated or engineering controls are inadequate, use a particulate filter respirator (e.g., N95 or P1) conforming to EN 143.[4]
Hygiene Measures General PracticesWash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1][3] Remove contaminated clothing before entering eating areas.[3]

Operational and Disposal Plan

This section provides procedural guidance for the safe handling, storage, and disposal of this compound.

Pre-Handling Checklist
  • Review Safety Information: Read and understand this guidance and any internal safety protocols.

  • Locate Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Prepare Workspace: Designate a specific area for handling. Ensure the chemical fume hood or local exhaust ventilation is operational.

  • Assemble PPE: Gather all necessary PPE as specified in the table above.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Chemical Handling:

    • Handle the compound in a chemical fume hood to minimize inhalation exposure.

    • Avoid creating dust.[5][7] If weighing, do so carefully.

    • Keep the container tightly closed when not in use.[2][6]

    • Avoid contact with skin, eyes, and clothing.[1][6]

  • Post-Handling:

    • Thoroughly decontaminate the work surface.

    • Carefully remove and dispose of contaminated gloves in accordance with institutional policy.

    • Wash hands and any exposed skin thoroughly with soap and water.

Storage Plan
  • Store in a dry, cool, and well-ventilated place.[2][6]

  • Keep the container tightly closed to prevent moisture contamination and spillage.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[5][6][8]

Emergency and First Aid Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[6]

Spill and Disposal Plan
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Wear full PPE, including respiratory protection.

    • Prevent further leakage or spillage if it is safe to do so.[7] Do not let the product enter drains.

    • Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3][8] Avoid generating dust.[3]

    • Ventilate the affected area.[3]

  • Waste Disposal:

    • Dispose of waste material and empty containers at an approved waste disposal plant.[1][2]

    • All disposal practices must be in accordance with federal, state, and local regulations. Do not mix with other waste.

Chemical Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Storage & Disposal prep1 Review SDS & Protocols prep2 Verify Safety Equipment (Fume Hood, Eyewash) prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer & Weigh Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup store Store in Cool, Dry, Well-Ventilated Area handle3->store clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 dispose Dispose of Waste via Approved Channels clean2->dispose clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.